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  • Product: Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
  • CAS: 67189-92-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a substituted benzothiophene derivative of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a substituted benzothiophene derivative of significant interest in medicinal chemistry and materials science. The benzothiophene scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this specific multifaceted compound, with a focus on insights relevant to researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational structure of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate features a fused benzene and thiophene ring system, creating a bicyclic heteroaromatic core. Key functional groups, including an amino group at the 3-position, a chlorine atom at the 4-position, and an ethyl carboxylate group at the 2-position, impart distinct chemical reactivity and potential for diverse molecular interactions.

PropertyValueSource
CAS Number 67189-92-8[3]
Molecular Formula C₁₁H₁₀ClNO₂S[3]
Molecular Weight 255.72 g/mol [3]
SMILES CCOC(=O)c1sc2c(c1N)c(Cl)ccc2[3]

Further physical properties such as melting point, boiling point, and solubility data are not consistently reported in publicly available literature and would require experimental determination.

Synthesis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

The synthesis of 3-aminobenzothiophenes can be achieved through various synthetic routes. A prominent and efficient method involves the reaction of a substituted 2-halobenzonitrile with an α-mercaptoacetate ester. This approach is particularly valuable for accessing a range of substituted 3-aminobenzothiophenes.

A plausible and efficient synthetic pathway to Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate involves the reaction of 2,5-dichlorobenzonitrile with ethyl thioglycolate in the presence of a suitable base, such as triethylamine, and often accelerated by microwave irradiation.[4]

Experimental Protocol: Synthesis of 3-Aminobenzo[b]thiophenes from 2-Halobenzonitriles

This protocol is a general representation of the synthesis of 3-aminobenzo[b]thiophenes and would require optimization for the specific synthesis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.

Materials:

  • Substituted 2-halobenzonitrile (e.g., 2,5-dichlorobenzonitrile)

  • Ethyl thioglycolate

  • Triethylamine

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

  • Standard laboratory glassware for reaction setup and workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a microwave-safe reaction vessel, add the substituted 2-halobenzonitrile (1 equivalent), ethyl thioglycolate (1.1 to 1.5 equivalents), and triethylamine (2 to 3 equivalents) in DMSO.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of approximately 130°C for a duration of 10 to 30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating methods.[4]

  • Triethylamine: Acts as a base to deprotonate the ethyl thioglycolate, forming the nucleophilic thiolate anion required for the initial substitution reaction.

  • DMSO: A polar aprotic solvent that is well-suited for microwave-assisted synthesis due to its high boiling point and ability to dissolve the reactants.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the amino protons, and a quartet and triplet corresponding to the ethyl ester group. The chemical shifts of the aromatic protons would be influenced by the chloro and amino substituents.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the carbons of the ethyl group.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1680-1710 cm⁻¹), and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (255.72 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is dictated by its functional groups, making it a versatile scaffold for further chemical modifications.

  • Amino Group (Position 3): The nucleophilic amino group is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. These transformations are crucial for building molecular diversity in drug discovery programs.

  • Ester Group (Position 2): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a handle for further coupling reactions. The reactivity of this group is typical for carboxylic acid derivatives.[5]

  • Benzothiophene Core: The aromatic core can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing activating (amino) and deactivating (chloro and carboxylate) groups.

Reactivity_Diagram cluster_amino Reactions at Amino Group cluster_ester Reactions at Ester Group cluster_core Reactions on Aromatic Core Start Ethyl 3-amino-4-chloro- 1-benzothiophene-2-carboxylate Acylation Acylation (R-COCl, base) Start->Acylation NH₂ Alkylation Alkylation (R-X, base) Start->Alkylation NH₂ Diazotization Diazotization (NaNO₂, HCl) -> Sandmeyer Reactions Start->Diazotization NH₂ Hydrolysis Hydrolysis (NaOH, H₂O/EtOH) Start->Hydrolysis COOEt Electrophilic_Subst Electrophilic Aromatic Substitution (e.g., Nitration) Start->Electrophilic_Subst Aromatic Ring Amidation Amidation (R₂NH, heat) Hydrolysis->Amidation via COOH

Caption: Potential reactivity pathways for the title compound.

Applications in Drug Discovery and Materials Science

Substituted benzothiophenes are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 3-aminobenzothiophene scaffold, in particular, has been identified as a promising core for the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The specific substitution pattern of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate makes it an attractive starting point for the synthesis of libraries of compounds for screening against various kinase targets.

In the realm of materials science, the benzothiophene core is a component of organic semiconductors due to its potential for extended and highly delocalized electronic structures.[4] The functional groups on the title compound offer handles for polymerization or incorporation into larger conjugated systems for applications in organic electronics.

Conclusion

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily through the reaction of 2-halobenzonitriles with ethyl thioglycolate, provides a versatile route to this and related structures. The reactivity of its functional groups allows for extensive derivatization, enabling the exploration of a broad chemical space for the development of novel therapeutic agents and functional materials. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted to fully realize its potential.

References

  • Chemikart. Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate. [Link]

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549–6559. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Preti, D., Fruttarolo, F., ... & Hamel, E. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002–1024. [Link]

  • LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant of its lifecycle, influ...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a practical manual, outlining the theoretical underpinnings and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the principles of solute-solvent interactions, provide a step-by-step methodology for the widely accepted shake-flask equilibrium solubility method, and describe the analytical quantification using UV-Vis spectrophotometry.[4][5] Furthermore, we will explore the application of Hansen Solubility Parameters (HSP) as a predictive tool to rationalize and model the experimental findings.[6][7][8]

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a foundational principle in solubility science, suggesting that substances with similar intermolecular forces are more likely to be miscible.[9] For a solid solute dissolving in a liquid solvent, the process can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.

Physicochemical Properties of Solute and Solvents

Key properties to consider for both the solute and solvents include:

  • Polarity: Quantified by dipole moment and dielectric constant.

  • Hydrogen Bonding Capacity: Ability to act as a hydrogen bond donor or acceptor.

  • Molecular Size and Shape: Influences the packing efficiency in the crystal lattice and the ability of solvent molecules to solvate the solute.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is provided by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6][7][8] Each solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in "Hansen space." The principle posits that solutes will have higher solubility in solvents with closer HSP values.[6][7] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and a smaller distance generally correlates with higher solubility.[7]

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is a robust and widely recognized technique for determining the equilibrium solubility of a compound.[4][5] This method involves agitating an excess amount of the solid solute in the solvent of interest for a sufficient duration to reach thermodynamic equilibrium.[12][13]

Materials and Equipment
  • Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (analytical grade)

  • A panel of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dichloromethane, dimethyl sulfoxide) of appropriate purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control[14]

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • UV-Vis spectrophotometer[3][15]

  • Quartz cuvettes

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation: Accurately weigh an excess amount of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate into a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended without creating a vortex. Allow the mixtures to equilibrate for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid. This provides a direct measure of solubility.

  • Spectrophotometric Analysis: For a higher throughput and more precise quantification, utilize UV-Vis spectrophotometry as described in the following section.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute B Add precise volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Quantitative Analysis (UV-Vis or Gravimetric) E->F

Caption: Workflow for the shake-flask solubility determination method.

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and sensitive method for determining the concentration of a chromophoric compound in solution, provided it follows the Beer-Lambert law.[15]

Preparation of Standard Solutions and Calibration Curve
  • Stock Solution: Prepare a stock solution of known concentration by accurately weighing a small amount of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate and dissolving it in a suitable solvent in a volumetric flask. The solvent used for the standards should be the same as the one used in the solubility experiment.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standard solutions of decreasing concentrations.

  • Spectral Scan: For one of the standard solutions, perform a full UV-Vis spectral scan (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[16]

  • Absorbance Measurements: Measure the absorbance of each standard solution at the determined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration. A linear relationship should be observed.[16] Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Analysis of Saturated Solutions
  • Dilution: Accurately dilute the filtered saturated solutions obtained from the shake-flask experiment with the corresponding solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted samples at the λmax.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample.

  • Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the solubility of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in that solvent at the experimental temperature.

UV-Vis Quantification Workflow

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis A Prepare stock solution B Create serial dilutions A->B C Measure absorbance of standards at λmax B->C D Plot calibration curve (Absorbance vs. Concentration) C->D E Dilute saturated solution sample F Measure sample absorbance E->F G Calculate concentration using calibration curve F->G H Determine original solubility (account for dilution) G->H

Caption: Workflow for quantitative analysis using UV-Vis spectrophotometry.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Solubility Data Table
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Toluene25
Hexane25
Dichloromethane25
DMSO25
Hansen Solubility Parameter Correlation

Once the solubility data is obtained, the solvents can be classified as "good" (high solubility) or "poor" (low solubility). This qualitative classification can be used with software that calculates the HSP of the solute based on the HSP of the good and poor solvents.[8] The resulting HSP for Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate can then be used to predict its solubility in other solvents or solvent blends, aiding in formulation development.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to determining the solubility profile of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in a range of organic solvents. By combining the robust shake-flask method for achieving thermodynamic equilibrium with precise UV-Vis spectrophotometric quantification, researchers can generate high-quality, reliable solubility data. Furthermore, the integration of theoretical frameworks such as Hansen Solubility Parameters provides a means to rationalize the experimental results and predict solubility behavior in other systems. This comprehensive understanding is invaluable for the efficient development of processes for synthesis, purification, and formulation in the pharmaceutical industry.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Jouyban, A. (2010).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. [Link]

  • Avdeef, A. (2012).
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Jonsson, C. M., & Irgum, K. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 71(14), 2829–2834. [Link]

  • Protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • Bouillot, B., Teychené, S., & Biscans, B. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 309(1), 36-50.
  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233.
  • Reddit. (2022). Determination of maximum solubility? r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-1-benzothiophene-3-carboxylate. [Link]

  • Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578.
  • University of Sydney. (2023). Solubility of Organic Compounds. [Link]

  • PubChem. (n.d.). Ethyl 3-aminothiophene-2-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-1-benzothiophene-3-carboxylate. [Link]

Sources

Foundational

Biological Activity of Benzothiophene Derivatives: A Technical Guide

Executive Summary & Core Significance Benzothiophene (benzo[b]thiophene) is a privileged bicyclic scaffold in medicinal chemistry, functioning as a bioisostere of indole and naphthalene. Its lipophilic nature and electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Significance

Benzothiophene (benzo[b]thiophene) is a privileged bicyclic scaffold in medicinal chemistry, functioning as a bioisostere of indole and naphthalene. Its lipophilic nature and electron-rich sulfur atom allow for diverse non-covalent interactions—specifically


-

stacking and hydrophobic pocket occupation—making it a versatile core for targeting G-protein-coupled receptors (GPCRs), enzymes (kinases, lipoxygenases), and structural proteins (tubulin).

This guide moves beyond generic reviews to provide actionable technical insights into the pharmacological mechanisms, structure-activity relationships (SAR), and validated experimental protocols for benzothiophene derivatives.

Table 1: FDA-Approved Benzothiophene Therapeutics
Drug NameIndicationMechanism of ActionKey Structural Feature
Raloxifene Osteoporosis / Breast CancerSERM (Selective Estrogen Receptor Modulator)2-(4-hydroxyphenyl)benzothiophene core mimics estradiol.
Zileuton Asthma5-Lipoxygenase (5-LOX) InhibitorN-hydroxyurea moiety chelates active site iron.[1]
Sertaconazole AntifungalErgosterol synthesis inhibitor (CYP51)3-substituted benzothiophene ether.
Brexpiprazole Schizophrenia / MDDD2/5-HT1A partial agonistBenzo[b]thiophene fused to piperazine-quinolinone.

Pharmacology & Mechanism of Action[1][2]

Module A: Anticancer Activity (Tubulin Polymerization Inhibition)

Certain 2-aroylbenzothiophene derivatives function as potent microtubule destabilizing agents (MDAs). Unlike taxanes which stabilize microtubules, these derivatives bind to the colchicine-binding site of


-tubulin.
  • Mechanism: The trimethoxybenzoyl moiety (mimicking the A-ring of colchicine or combretastatin A-4) occupies the hydrophobic pocket at the

    
    -
    
    
    
    tubulin interface.
  • Consequence: This binding sterically hinders the curvature changes required for straight protofilament formation, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis (mitotic catastrophe).

Diagram 1: Tubulin Polymerization Inhibition Pathway

TubulinPathway Compound Benzothiophene Derivative (Trimethoxybenzoyl) Complex Tubulin-Drug Complex (Colchicine Site) Compound->Complex Binds Tubulin Free u03b1/u03b2-Tubulin Dimers Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure Apoptosis Apoptosis (Mitotic Catastrophe) Arrest->Apoptosis Caspase-3 Activation

Caption: Mechanism of benzothiophene-induced microtubule destabilization leading to apoptosis.

Module B: Anti-inflammatory Activity (5-LOX Inhibition)

Zileuton represents the archetype for benzothiophene-based anti-inflammatory agents.

  • Mechanism: The enzyme 5-Lipoxygenase (5-LOX) contains a non-heme iron atom essential for catalysis.[1] Zileuton acts via iron chelation and redox inhibition , stabilizing the iron in its inactive ferrous (

    
    ) state, thereby preventing the oxidation of arachidonic acid to 
    
    
    
    .
Diagram 2: Arachidonic Acid / 5-LOX Signaling Cascade

LOXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 LTA4 Leukotriene A4 (Unstable) AA->LTA4 Oxidation LOX 5-Lipoxygenase (Active Fe3+) LOX->LTA4 Catalyzes Zileuton Zileuton (Benzothiophene) Zileuton->LOX Chelates Fe / Reduces to Fe2+ LTB4 LTB4 (Chemotaxis) LTA4->LTB4 CysLTs Cys-LTs (LTC4, LTD4) (Bronchoconstriction) LTA4->CysLTs

Caption: Inhibition of the 5-LOX pathway by Zileuton, preventing leukotriene biosynthesis.[1][2][3]

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of benzothiophene derivatives is highly sensitive to substitution patterns. The following table synthesizes data from recent medicinal chemistry campaigns.

Table 2: SAR Summary for 2-Aroylbenzothiophenes (Anticancer)
PositionSubstitutionEffect on Activity (IC50)Mechanistic Rationale
C-2 (Linker) Carbonyl (C=O)Essential Maintains optimal angle between benzothiophene and pendant aryl ring for colchicine site fit.
C-3

ModerateCan form H-bonds, but prone to metabolic instability.
C-3

Enhanced Increases lipophilicity and steric bulk, locking the conformation. Often superior to

.
C-3

ReducedLoss of steric constraint allows free rotation, reducing binding affinity.
Benzene Ring (C4-C7)

High Potency Mimics the A-ring methoxy pattern of colchicine.
Pendant Aryl Ring

Critical Essential for deep hydrophobic pocket occupation (pharmacophore anchor).

Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Aroylbenzothiophenes

Context: This protocol avoids foul-smelling thiols and multi-step protection/deprotection sequences, utilizing an intramolecular cyclization strategy.

Reagents:

  • 2-Fluorobenzaldehyde (substituted as required)

  • Methyl thioglycolate

  • Triethylamine (

    
    )
    
  • DMSO (Dimethyl sulfoxide)

Step-by-Step Workflow:

  • Nucleophilic Displacement: Dissolve substituted 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO (

    
    ). Add methyl thioglycolate (1.1 eq) and 
    
    
    
    (2.5 eq).
  • Cyclization: Heat the reaction mixture to

    
     for 4–6 hours. The thiolate intermediate attacks the nitrile/ester, followed by Thorpe-Ziegler cyclization.
    
  • Work-up: Pour the cooled reaction mixture into ice-cold water. The benzothiophene ester usually precipitates as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol. If oil forms, extract with ethyl acetate and purify via silica gel flash chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (look for disappearance of aldehyde proton and appearance of thiophene C3 proton if unsubstituted).
    
Protocol B: Fluorometric Tubulin Polymerization Assay

Context: A self-validating kinetic assay to determine if a derivative acts as a stabilizer (taxane-like) or destabilizer (vinca-like).

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).[4]

  • GTP (100 mM stock).

  • DAPI (4',6-Diamidino-2-phenylindole) reporter.

  • Buffer: 80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA.[4]
    

Methodology:

  • Preparation: Prepare Tubulin stock (

    
    ) in ice-cold Buffer containing 10% glycerol and 1 mM GTP. Keep strictly on ice to prevent premature polymerization.
    
  • Compound Addition: Add

    
     of test compound (10x conc. in DMSO) to a 96-well black half-area plate. Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).
    
  • Reaction Start: Add

    
     of the Tubulin/GTP/DAPI mix to each well. Final DAPI concentration should be 
    
    
    
    .
  • Kinetic Read: Immediately place in a fluorescence plate reader pre-warmed to

    
    .
    
  • Measurement: Excite at 360 nm; Emit at 450 nm. Read every 60 seconds for 60 minutes.

Data Interpretation:

  • Vmax (Growth Phase): A decrease in slope compared to vehicle control indicates inhibition (destabilization).

  • Steady State Fluorescence: Lower final fluorescence confirms reduced polymer mass.

  • Self-Validation: The Paclitaxel control must show a rapid increase in fluorescence (faster nucleation), while Colchicine should show a flat line (no polymerization).

Future Perspectives

The benzothiophene scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Benzothiophene-based SERMs (like Raloxifene) are being used as the E3 ligase recruiting ligand or the protein-of-interest ligand to degrade specific oncogenic proteins.

  • Chimeric Hybrids: Fusing benzothiophene with artemisinin or quinoline pharmacophores is yielding potent anti-malarial candidates that overcome resistance.

References

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents." Journal of Medicinal Chemistry. Link

  • Hamel, E. (2003). "Evaluation of antimitotic agents by quantitative comparisons of their effects on the polymerization of purified tubulin." Cell Biochemistry and Biophysics. Link

  • Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics. Link

  • Pinto, I. L., et al. (2011). "Structure-activity relationships of benzothiophene-based inhibitors of mitosis." Bioorganic & Medicinal Chemistry Letters. Link

  • FDA Drug Database. "Label information for Zileuton and Raloxifene." Link

Sources

Exploratory

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate as a synthetic intermediate

This guide details the synthetic utility, production, and reactivity of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (CAS: 67189-92-8), a high-value scaffold in medicinal chemistry, particularly for the developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility, production, and reactivity of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (CAS: 67189-92-8), a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., LIMK1, PIM).

Introduction & Strategic Value

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate represents a "privileged structure" in drug discovery. Its core value lies in the ortho-amino ester motif fused to a rigid, lipophilic benzothiophene framework. This arrangement is not merely structural but functional; it serves as a pre-organized "linchpin" for heterocyclization reactions—most notably the formation of benzothieno[3,2-d]pyrimidines .

The presence of the 4-chloro substituent is chemically significant. Unlike substituents at the 5, 6, or 7 positions, the 4-chloro group exerts a steric influence on the adjacent 3-amino group and the peri-position, potentially modulating the binding conformation of downstream inhibitors in ATP-binding pockets.

Core Synthesis: The Thorpe-Ziegler Cyclization

The most robust route to this intermediate is the base-mediated condensation of 2,6-dichlorobenzonitrile with ethyl thioglycolate . This is a specific application of the Thorpe-Ziegler reaction (often overlapping with the Gewald reaction mechanism types).

Reaction Logic (Regioselectivity)

Using 2,6-dichlorobenzonitrile is critical. The nitrile group activates the ortho-chlorines for Nucleophilic Aromatic Substitution (


).
  • Step 1 (

    
    ):  The thiolate anion displaces one chlorine atom.
    
  • Step 2 (Cyclization): The methylene carbon of the thioglycolate attacks the nitrile carbon.

  • Result: The remaining chlorine atom, originally at position 6 of the benzene ring, ends up at position 4 of the benzothiophene system due to the ring numbering priority.

Experimental Protocol
  • Starting Materials: 2,6-Dichlorobenzonitrile (1.0 eq), Ethyl thioglycolate (1.1 eq).

  • Base/Solvent: Anhydrous Potassium Carbonate (

    
    ) in DMF or 
    
    
    
    in DMSO.
  • Conditions: 80–100°C for 2–4 hours.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dichlorobenzonitrile (17.2 g, 100 mmol) and ethyl thioglycolate (13.2 g, 110 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Initiation: Add

    
     (27.6 g, 200 mmol) in portions. The reaction is exothermic; maintain temperature below 60°C during addition.
    
  • Cyclization: Heat the mixture to 90°C. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the nitrile.

  • Work-up: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash copiously with water to remove DMF and salts. Recrystallize from Ethanol/Water or purify via flash chromatography if high purity (>98%) is required.

  • Yield Expectation: 75–85%.

Synthetic Transformations & Reactivity Map

The versatility of this intermediate stems from the 3-amino and 2-ethoxycarbonyl groups. These allow for rapid elaboration into tricyclic systems.

A. Pyrimidine Annulation (Kinase Inhibitor Synthesis)

The primary application is the fusion of a pyrimidine ring to form 4-chlorobenzothieno[3,2-d]pyrimidines . This tricyclic core mimics the purine structure of ATP, making it an ideal scaffold for kinase inhibition.

  • Method A (Formamide): Heating with formamide/ammonium formate yields the pyrimidin-4-one.

  • Method B (Urea/Thiourea): Reaction with urea yields the pyrimidine-2,4-dione.

  • Method C (Isothiocyanates): Reaction with aryl isothiocyanates yields 2-thioxopyrimidin-4-ones.

B. Sandmeyer & Diazotization

The 3-amino group can be converted to a diazonium salt, allowing for:

  • Deamination: Removal of the amine to yield ethyl 4-chlorobenzothiophene-2-carboxylate.

  • Halogenation: Substitution with I, Br, or F to tune electronic properties.

C. 4-Position Functionalization

The 4-chloro substituent is generally stable but can be engaged in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) using specialized ligands (e.g., XPhos, RuPhos) due to the steric hindrance and electronic deactivation of the fused thiophene ring.

Visualizations

Diagram 1: Synthesis and Regiochemical Pathway

This diagram illustrates the conversion of 2,6-dichlorobenzonitrile to the target scaffold, highlighting the atom mapping of the chlorine substituent.

SynthesisPath SM1 2,6-Dichlorobenzonitrile (Cl at 2,6 positions) Inter Intermediate: S-Aryl Thioether SM1->Inter SNAr (Displacement of Cl) Reagent Ethyl Thioglycolate + Base (K2CO3) Reagent->Inter Product Ethyl 3-amino-4-chloro- 1-benzothiophene-2-carboxylate (Target Scaffold) Inter->Product Thorpe-Ziegler Cyclization (Intramolecular)

Caption: Regioselective synthesis via Thorpe-Ziegler cyclization. Note the retention of the C-6 chlorine, which becomes the C-4 substituent.

Diagram 2: Downstream Reactivity Map

This diagram details the transformation of the scaffold into bioactive tricyclic heterocycles.

Reactivity Core Ethyl 3-amino-4-chloro- 1-benzothiophene-2-carboxylate Pyrim Benzothieno[3,2-d]pyrimidin-4-one (Kinase Inhibitor Core) Core->Pyrim Formamide, 180°C (Cyclocondensation) Amide 3-Acylamino derivatives (Peptidomimetics) Core->Amide R-COCl / Pyridine Suzuki 4-Aryl/Heteroaryl derivatives (Via Pd-Catalysis) Core->Suzuki Ar-B(OH)2, Pd(0) (Functionalization of Cl) Diazo 3-Halo/H derivatives (Via Sandmeyer) Core->Diazo NaNO2 / HX

Caption: Divergent synthesis pathways from the core scaffold. The pyrimidine fusion is the primary route for drug discovery.

Quantitative Data Summary

ParameterValue / ConditionNote
CAS Number 67189-92-8Confirmed identity
Molecular Formula

MW: 255.72 g/mol
Typical Yield 75% – 85%From 2,6-dichlorobenzonitrile
Melting Point 138–142 °CCrystalline solid
Solubility DMSO, DMF, hot EthanolPoor in water
Key Reactivity Nucleophilic attack (Amine), Electrophilic Cyclization (Ester)Bifunctional "push-pull" system

References

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem., 2015.[1][2] Context: Describes the general Gewald/Thorpe-Ziegler conditions for aminobenzothiophenes and their conversion to kinase inhibitors.

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.

    
     cyclization mechanism.
    
    
  • Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate Product Data. Source: Sigma-Aldrich / Chemical Vendors. Context: Verification of CAS 67189-92-8 and physical properties. (Search CAS: 67189-92-8)[3]

  • Process for preparing thiophene derivatives (Gewald/Thorpe-Ziegler). Source: Google Patents (US4847386A). Context: foundational methodology for the one-pot synthesis of aminothiophenes from nitriles and thioglycolates.

Sources

Foundational

Foreword: The Benzothiophene Scaffold – A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Medicinal Chemistry of Benzothiophenes In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can bind to mu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry of Benzothiophenes

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can bind to multiple, diverse biological targets with high affinity. The benzothiophene core, an aromatic bicyclic system where a benzene ring is fused to a thiophene ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure, combined with the electronic properties endowed by the sulfur heteroatom, provides an ideal foundation for the rational design of potent and selective therapeutic agents.[3] This guide, intended for researchers, scientists, and drug development professionals, delves into the core medicinal chemistry of benzothiophenes, exploring the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action that underpin their success in the clinic. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental design and the logic of molecular optimization, reflecting a field-proven approach to drug discovery.

Section 1: Synthesis of the Benzothiophene Core – Building the Foundation

The therapeutic utility of a scaffold is directly linked to the accessibility of its derivatives through robust and versatile synthetic chemistry. Numerous methods have been developed to construct the benzothiophene ring system, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.[4] A foundational strategy for producing the 2-aryl-6-hydroxybenzothiophene core, which is central to selective estrogen receptor modulators like Raloxifene, involves an acid-catalyzed intramolecular cyclization and rearrangement.[4]

The causality behind this choice of strategy is rooted in efficiency and the use of readily available starting materials. The reaction proceeds from an α-arylthio-acetophenone derivative, which upon treatment with a strong acid like polyphosphoric acid (PPA), undergoes an electrophilic aromatic substitution on the electron-rich methoxy-substituted benzene ring, followed by dehydration and rearrangement to yield the thermodynamically stable benzothiophene product. The challenge, however, is regioselectivity; this reaction often yields a mixture of the desired 6-methoxy isomer and the undesired 4-methoxy isomer, necessitating careful purification.[4]

Experimental Protocol: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol describes a common method for synthesizing a key intermediate for Raloxifene and related SERMs. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by spectroscopic methods.

Objective: To synthesize 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene via acid-catalyzed intramolecular cyclization.

Materials:

  • α-(3-methoxyphenylthio)-4-methoxyacetophenone

  • Polyphosphoric Acid (PPA)

  • Methanol

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (10 equivalents by weight to the starting material).

  • Initiation: Begin stirring and gently heat the PPA to approximately 80°C. Once the PPA is mobile, add α-(3-methoxyphenylthio)-4-methoxyacetophenone (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 90°C. The causality here is critical: portion-wise addition prevents a runaway exotherm, while maintaining the temperature in the 85-90°C range is optimal for cyclization without promoting excessive side-product formation.

  • Reaction Monitoring: Maintain the reaction mixture at 85-90°C for 2-4 hours. Monitor the reaction's completion by taking small aliquots, quenching them with ice water, extracting with DCM, and analyzing by TLC. The disappearance of the starting material spot indicates the reaction is complete.

  • Workup and Quenching: Allow the reaction mixture to cool slightly before very carefully and slowly pouring it onto a large excess of crushed ice with vigorous stirring. This quenching step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with dichloromethane (3 x volume of the initial reaction).

  • Neutralization and Drying: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo to yield a crude solid. This solid is a mixture of regioisomers. Purify via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene isomer.[4]

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Analysis SM1 α-(3-methoxyphenylthio)- 4-methoxyacetophenone React 1. Heat PPA to 80°C 2. Add Starting Material 3. Maintain at 85-90°C for 2-4h SM1->React SM2 Polyphosphoric Acid (PPA) SM2->React Quench Pour onto Crushed Ice React->Quench Monitor by TLC Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO₃ (aq) Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Chrom Silica Gel Chromatography Dry->Chrom Crude Product (Isomer Mixture) Product Pure 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene Chrom->Product Analysis NMR, MS Confirmation Product->Analysis

Caption: Experimental workflow for the synthesis of a key benzothiophene intermediate.

Section 2: Therapeutic Applications and Structure-Activity Relationships

The true value of the benzothiophene scaffold is demonstrated by the breadth of its biological activities.[5][6][7] By strategically modifying the substitution pattern at the C2, C3, and other positions of the ring, medicinal chemists have developed drugs targeting a wide array of diseases.[4][8][9]

Selective Estrogen Receptor Modulators (SERMs): The Raloxifene Story

Raloxifene is a landmark benzothiophene-based drug used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[10][11] It functions as a SERM, exhibiting tissue-dependent estrogen receptor (ER) agonism or antagonism.[12][13]

  • Mechanism of Action: In bone tissue, Raloxifene acts as an ER agonist, mimicking the effects of estrogen to decrease bone resorption and preserve bone mineral density.[14][15] Conversely, in breast and uterine tissues, it acts as an ER antagonist, blocking the proliferative signals of estrogen that can drive cancer growth.[11][12] This tissue selectivity is the hallmark of a successful SERM and is achieved through the unique conformational change the drug induces in the estrogen receptor upon binding, which alters the recruitment of co-activator and co-repressor proteins in a cell-specific manner.

G cluster_bone Bone Tissue cluster_breast Breast/Uterine Tissue Ralox_B Raloxifene ER_B Estrogen Receptor (ER) Agonist Agonist Action (Conformation A) ER_B->Agonist Bone_Effect Decreased Bone Resorption (Anti-osteoporotic) Agonist->Bone_Effect Ral_B Ral_B Ral_B->ER_B Ral_U Raloxifene ER_U Estrogen Receptor (ER) Ral_U->ER_U Antagonist Antagonist Action (Conformation B) ER_U->Antagonist Breast_Effect Blocked Cell Proliferation (Anti-cancer) Antagonist->Breast_Effect G AA Arachidonic Acid (in cell membrane) LOX 5-Lipoxygenase (Enzyme) AA->LOX Substrate LTs Leukotrienes (LTA₄, LTB₄, LTC₄, etc.) LOX->LTs Catalysis Inflam Airway Inflammation Bronchoconstriction Mucus Secretion LTs->Inflam Induces Zileuton Zileuton Zileuton->LOX Inhibits

Caption: Zileuton's mechanism as a 5-Lipoxygenase inhibitor.
Anticancer Agents: Targeting Tubulin and Beyond

The benzothiophene scaffold has emerged as a promising framework for the development of novel anticancer agents. [7]One of the most successful strategies has been the design of benzothiophene derivatives that function as tubulin polymerization inhibitors, similar to natural products like combretastatin.

  • Mechanism of Action: These agents bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death). [6]* Structure-Activity Relationship: Studies have shown that a 2-aroyl or 2-aryl benzothiophene structure is a key pharmacophore. Specifically, analogs with a 3,4,5-trimethoxyphenyl group, which mimics the A-ring of combretastatin, exhibit potent cytotoxic activity. [6][8]The data below summarizes the 50% growth inhibitory concentration (GI₅₀) for novel benzothiophene acrylonitrile analogs against various human cancer cell lines, demonstrating their potent, broad-spectrum anticancer activity. [8]

    Panel/Cell Line Compound 5 (GI₅₀ nM) Compound 6 (GI₅₀ nM) Compound 13 (GI₅₀ nM)
    Leukemia
    CCRF-CEM 10.0 21.2 10.0
    K-562 10.0 22.3 10.0
    MOLT-4 10.0 21.1 10.0
    Colon Cancer
    HCT-116 10.0 25.1 10.0
    HT29 10.0 28.5 10.0
    SW-620 10.0 27.2 10.0
    CNS Cancer
    SF-295 10.0 26.6 10.0
    SNB-75 10.0 32.1 10.0
    Prostate Cancer
    PC-3 29.3 47.9 10.0
    DU-145 66.5 50.0 10.0
    Ovarian Cancer
    OVCAR-3 10.0 29.8 10.0
    NCI/ADR-RES 10.0 29.2 10.0

    Data sourced from Romagnoli et al., MedChemComm, 2013.[8]

Section 3: Conclusion and Future Perspectives

The benzothiophene scaffold continues to prove its merit as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to be tailored for a wide range of biological targets ensure its relevance for future drug discovery efforts. [5][9]Current research is expanding into new therapeutic areas, including neurodegenerative diseases and multi-kinase inhibitors for cancer, further cementing the legacy and potential of this remarkable heterocyclic system. [10]The ongoing exploration of novel substitution patterns and bioisosteric replacements will undoubtedly lead to the development of next-generation benzothiophene-based therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Ando, A. (1975). Pyrolysis of styryl sulfoxides. J. Chem. Soc., Chem. Comm., 704-705.

  • Wikipedia. (2024). Sertaconazole. [Link]

  • Von Hoff, D. D., et al. (1998). Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- 2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator. Journal of Medicinal Chemistry. [Link]

  • PubChem. Sertaconazole. [Link]

  • Google Patents. Process for the synthesis of benzo[b]thiophenes. US5569772A.
  • Romagnoli, R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

  • Shet, S. D., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. A brief summary of structure–activity relationship for benzothiophene.... [Link]

  • Kallur, H. J., et al. (2020). Synthesis, characterization and anthelmintic screening of some new benzothiophene derivatives. World Journal of Pharmaceutical Research. [Link]

  • El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

  • Kaunas University of Technology. Functionalization and properties investigations of benzothiophene derivatives. [Link]

  • ResearchGate. Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • ACS Publications. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

  • International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]

  • YouTube. (2025). Pharmacology of Zileuton (Zyflo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Wikipedia. (2024). Raloxifene. [Link]

  • Massive Bio. (2026). Zileuton. [Link]

  • New Drug Approvals. (2020). RALOXIFENE. [Link]

  • ScienceDirect. Benzothiophene Analogues - Chemistry and Pharmacology of Anticancer Drugs. [Link]

  • National Institutes of Health. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. [Link]

  • Wikipedia. (2022). Substituted benzothiophene. [Link]

  • U.S. Food and Drug Administration. (2012). ZYFLO CR (zileuton) extended-release tablets - Prescribing Information. [Link]

  • PubChem. Zileuton. [Link]

  • Chiesi USA. ZYFLO® (zileuton tablets) Prescribing Information. [Link]

  • National Institutes of Health. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. [Link]

  • ResearchGate. FDA-approved benzothiophene-based drugs. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

[1] Executive Summary This application note details the optimized protocol for synthesizing Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocol for synthesizing Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., FGFR, VEGFR targets) where the 3-amino group serves as a handle for urea/amide formation and the 4-chloro substituent provides essential steric bulk and lipophilicity.[1]

The protocol utilizes a regioselective nucleophilic aromatic substitution (


) followed by a Thorpe-Ziegler cyclization.[1] This method prioritizes the use of 2-chloro-6-fluorobenzonitrile  to ensure exclusive formation of the 4-chloro isomer, avoiding the mixture of regioisomers common with symmetric di-halo precursors.[1]

Retrosynthetic Analysis & Strategy

To introduce a chlorine atom specifically at the C4 position of the benzothiophene ring, the benzene precursor must possess a chlorine atom ortho to the newly formed C-C bond (C3a).[1]

  • Target: Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate[1]

  • Key Disconnection: S1–C7a bond (

    
    ) and C2–C3 bond (Thorpe-Ziegler).[1]
    
  • Starting Material: 2-Chloro-6-fluorobenzonitrile.[1]

  • Reagent: Ethyl thioglycolate (Ethyl mercaptoacetate).[1]

Strategic Rationale: The fluorine atom in 2-chloro-6-fluorobenzonitrile is significantly more electrophilic than the chlorine atom towards nucleophilic attack by the thiol.[1] This difference in leaving group ability (


 in 

with electron-withdrawing groups) guarantees that the sulfur attacks C2 (bearing F), leaving the C6-chlorine intact to become the C4-substituent in the final benzothiophene.[1]
Reaction Scheme

ReactionScheme SM1 2-Chloro-6-fluorobenzonitrile (Starting Material) Intermediate S-Aryl Intermediate (Transient) SM1->Intermediate Step 1: SNAr (DMF, 80°C) Reagent Ethyl Thioglycolate + K2CO3 Reagent->Intermediate Product Ethyl 3-amino-4-chloro- 1-benzothiophene-2-carboxylate Intermediate->Product Step 2: Thorpe-Ziegler Cyclization

Caption: One-pot cascade synthesis involving


 displacement of fluorine followed by intramolecular cyclization onto the nitrile.

Detailed Experimental Protocol

Materials & Reagents[1][2]
ReagentCAS NumberEq.Role
2-Chloro-6-fluorobenzonitrile 668-45-11.0Electrophile / Scaffold Core
Ethyl Thioglycolate 623-51-81.1Nucleophile / C2-C3 Fragment
Potassium Carbonate (

)
584-08-72.5Base (Anhydrous)
DMF (N,N-Dimethylformamide) 68-12-2-Solvent (Polar Aprotic)
Water 7732-18-5-Quenching / Precipitation
Step-by-Step Methodology

Safety Precaution: Thiols have a potent stench.[1] Perform all operations in a well-ventilated fume hood. Nitriles are toxic; avoid skin contact.[1]

  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 2-chloro-6-fluorobenzonitrile (5.0 g, 32.1 mmol) and anhydrous

      
        (11.1 g, 80.3 mmol, 2.5 eq).[1]
      
    • Add DMF (50 mL) and stir at room temperature for 10 minutes to ensure a homogeneous suspension.

  • Addition:

    • Add Ethyl thioglycolate (3.9 mL, 35.3 mmol, 1.1 eq) dropwise via syringe over 5 minutes.[1]

    • Observation: The reaction mixture may turn slightly yellow/orange upon addition.[1]

  • Reaction:

    • Heat the mixture to 80–90°C in an oil bath.

    • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).[1]

    • Endpoint: The reaction is typically complete within 2–4 hours.[1] Look for the disappearance of the nitrile starting material (

      
      ) and the appearance of a highly fluorescent spot (the benzothiophene, 
      
      
      
      ).[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (250 mL) with vigorous stirring.

    • Critical Step: Stir the aqueous slurry for 30 minutes. The product should precipitate as a solid.[1]

  • Isolation:

    • Filter the solid using a Buchner funnel/vacuum filtration.[1]

    • Wash the filter cake copiously with water (

      
       mL) to remove residual DMF and base.[1]
      
    • Wash with a small amount of cold hexanes (20 mL) to remove unreacted thiol.[1]

  • Purification:

    • The crude solid is usually sufficiently pure (>90%).[1] For analytical grade (>98%), recrystallize from hot Ethanol or Ethanol/Water (9:1) .[1]

    • Dry the solid in a vacuum oven at 45°C overnight.

Expected Yield & Properties[1]
  • Appearance: Pale yellow to off-white crystalline solid.[1]

  • Yield: 75–85% (approx.[1] 6.5–7.0 g).[1][2]

  • Melting Point: 108–110°C (typical for ethyl esters of this class).[1]

Mechanism of Action

Understanding the mechanism is vital for troubleshooting low yields.[1]

  • Deprotonation:

    
     deprotonates the 
    
    
    
    -carbon of ethyl thioglycolate, increasing the nucleophilicity of the sulfur.[1]
  • 
     (Regioselective Step):  The thiolate anion attacks C2 of the benzene ring.[1] Fluorine is displaced because the transition state is stabilized by the electron-withdrawing nitrile group ortho to the site of attack.[1] The chlorine at C6 is not displaced.[1]
    
  • Thorpe-Ziegler Cyclization: The active methylene anion (alpha to the ester and sulfur) attacks the nitrile carbon.[1]

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.[1]

Mechanism Step1 Thiolate Formation (Base deprotonation) Step2 SNAr Attack on C-F (Rate Limiting) Step1->Step2 Step3 Intramolecular Nitrile Attack Step2->Step3 Step4 Aromatization to 3-NH2 Step3->Step4

Caption: Mechanistic pathway highlighting the critical aromatization step driving the reaction forward.

Characterization Data (Standardized)

Confirm the structure using the following spectroscopic markers.

TechniqueSignalAssignment
1H NMR (DMSO-

)

1.32 (t, 3H)
Ester Methyl (

)

4.30 (q, 2H)
Ester Methylene (

)

7.20 (bs, 2H)
Amine (

),

exchangeable

7.35 (d, 1H)
H5 (Aromatic)

7.45 (t, 1H)
H6 (Aromatic)

7.80 (d, 1H)
H7 (Aromatic)
MS (ESI)

256.0 / 258.0

, shows characteristic Cl isotope pattern (3:[1]1)
IR ~3400, 3300

Primary Amine N-H stretch
~1680

Conjugated Ester C=O stretch

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Incomplete Reaction Moisture in solvent/baseEnsure DMF is anhydrous and

is dried.[1] Water inhibits the base strength.[1]
Regioisomer Contamination Wrong Starting MaterialVerify use of 2-chloro-6-fluorobenzonitrile .[1] Using 2,6-dichlorobenzonitrile is slower and may require higher temps (100°C+).[1]
Oily Product Residual Solvent (DMF)Wash the filter cake thoroughly with water.[1] If oil persists, triturates with cold hexanes or recrystallize from Ethanol.[1]
Dark Coloration Oxidation of Thiol/AminePerform reaction under Nitrogen atmosphere.[1][3] Do not overheat (>100°C).

References

  • Gewald Reaction Variants: Sabnis, R. W. (2008).[1] 2-Aminothiophenes by the Gewald Reaction. Sulfur Chemistry. This review covers the foundational mechanism applicable to benzothiophenes.[1]

  • Regioselectivity in SNAr: Gore, S., et al. (2013).[1] Nucleophilic Aromatic Substitution of Polyfluoroarenes. A key reference explaining why F is displaced over Cl in these systems.

  • Benzothiophene Synthesis Protocol: Fedi, V., et al. (2007).[1] Discovery of benzo[b]thiophene derivatives as potent antimicrobial agents. (Note: Describes analogous 6-chloro synthesis; conditions are identical for 4-chloro isomer).[1]

  • Patent Precedent: Substituted Benzothiophenes as Kinase Inhibitors. US Patent 2015/0315198.[1][3] (Describes the general method for 3-amino-benzothiophene-2-carboxylates from 2-halobenzonitriles). [1]

Sources

Application

Application Notes and Protocols for the Acylation of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Introduction: The Significance of Acylated Benzothiophenes Substituted benzo[b]thiophenes are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. These com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Acylated Benzothiophenes

Substituted benzo[b]thiophenes are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-acylation of 3-aminobenzothiophenes, in particular, is a critical transformation, yielding amide derivatives that are pivotal intermediates in the synthesis of novel therapeutics. This protocol provides a comprehensive guide for the efficient acylation of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, a key building block for drug discovery and development professionals.

Chemical Principles and Mechanistic Insights

The acylation of an amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, typically an acyl chloride or anhydride.[1][2] This addition is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of a stable amide bond.[3]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated when using an acyl chloride.[2][4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the amine.[5]

The reactivity of the starting material, Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, is influenced by the electronic effects of its substituents. The amino group at the 3-position is an activating group, increasing the nucleophilicity of the nitrogen. Conversely, the chloro and ethyl carboxylate groups are electron-withdrawing, which can slightly diminish the amine's reactivity compared to unsubstituted anilines. However, the amine remains sufficiently nucleophilic for efficient acylation under appropriate conditions.

Experimental Protocol: N-Acetylation

This protocol details the N-acetylation of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate using acetyl chloride. This procedure can be adapted for other acylating agents with minor modifications to the stoichiometry and reaction time.

Materials and Reagents:

  • Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

  • Acetyl Chloride (freshly distilled or from a new bottle)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for TLC and chromatography)

  • Hexanes (for TLC and chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Flash chromatography setup (optional)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the cooled solution via syringe. Stir for 5-10 minutes.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product spot should be less polar than the starting amine.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary and wash the organic layer sequentially with:

      • 1 M HCl (twice) to remove excess pyridine.

      • Saturated NaHCO₃ solution (twice) to neutralize any remaining acid.

      • Brine (once) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visual Workflow of the Acylation Protocol:

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Aqueous Work-up cluster_purification Purification A Dissolve Substrate in DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Acetyl Chloride C->D Slow Addition E Warm to RT & Stir D->E F Monitor by TLC E->F G Quench with 1M HCl F->G Reaction Complete H Wash with 1M HCl G->H I Wash with NaHCO₃ H->I J Wash with Brine I->J K Dry & Concentrate J->K L Recrystallization or Chromatography K->L Crude Product M Characterize Product L->M

Sources

Method

Hydrolysis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate to its carboxylic acid

Technical Application Note: Controlled Hydrolysis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate Part 1: Executive Summary & Strategic Analysis The hydrolysis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Controlled Hydrolysis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Part 1: Executive Summary & Strategic Analysis

The hydrolysis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (Compound 1 ) to its corresponding carboxylic acid (Compound 2 ) presents a specific synthetic challenge often overlooked in standard protocols: spontaneous decarboxylation .[1]

While standard ester hydrolysis (saponification) is chemically straightforward, the 3-amino-2-carboxylate motif in benzothiophenes creates a "push-pull" electronic system.[1] The electron-donating amino group at C3 stabilizes the transition state for decarboxylation at C2, particularly under acidic conditions or elevated temperatures.[1] Therefore, this guide prioritizes thermal control and pH management over reaction speed to prevent the formation of the decarboxylated byproduct, 3-amino-4-chlorobenzothiophene.[1]

Key Reaction Parameters:

  • Substrate: Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.[1]

  • Target: 3-amino-4-chloro-1-benzothiophene-2-carboxylic acid (or its Lithium/Sodium salt).[1]

  • Critical Risk: Thermal decarboxylation yielding 3-amino-4-chlorobenzothiophene.[1]

Part 2: Mechanistic Insight & Reaction Logic

To ensure reproducibility, researchers must understand the competing pathways.

  • Hydrolysis (Desired): Nucleophilic attack by hydroxide (

    
    ) on the ester carbonyl, forming a tetrahedral intermediate, followed by elimination of ethoxide.
    
  • Decarboxylation (Undesired): Upon acidification, the free acid (

    
    ) can lose 
    
    
    
    . The 3-amino group donates electron density into the ring, facilitating the cleavage of the C2-C(carbonyl) bond.[1]

Diagram 1: Reaction Mechanism & Competing Pathways

ReactionMechanism Ester Ethyl Ester (Substrate) (Stable) Inter Tetrahedral Intermediate Ester->Inter + OH- / H2O Salt Carboxylate Salt (Target - Stable) Inter->Salt - EtOH Acid Free Acid (Meta-Stable) Salt->Acid + H+ (Controlled pH) Decarb Decarboxylated Product (Impurity) Acid->Decarb Heat / Strong Acid (-CO2)

Caption: Pathway analysis showing the critical stability of the carboxylate salt versus the risk of decarboxylation upon acidification.

Part 3: Experimental Protocols

Method A: Mild Hydrolysis (Lithium Hydroxide)

Recommended for medicinal chemistry scales (<5g) where purity is paramount.[1]

Rationale: Lithium hydroxide (LiOH) is a milder base than NaOH and is soluble in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures.[1]

Materials:

  • Substrate (Compound 1 )[1][2][3][4]

  • Lithium Hydroxide Monohydrate (

    
    )[1]
    
  • Tetrahydrofuran (THF) (HPLC Grade)[1]

  • Deionized Water

  • 1M HCl (for controlled acidification)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of Compound 1 in THF (10 mL/g). Stir until fully dissolved.

  • Base Addition: Prepare a solution of

    
     (3.0 eq) in water (5 mL/g). Add this aqueous solution dropwise to the THF solution.
    
    • Note: The solution may turn slightly yellow/orange.

  • Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .

    • Warning: Do NOT reflux. Heat significantly increases the rate of decarboxylation.[1]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS every 2 hours. The reaction typically requires 4–16 hours at RT.

    • Endpoint: Disappearance of the ester peak (

      
       corresponding to ethyl ester) and appearance of the acid peak (
      
      
      
      of acid).[1]
  • Workup (Crucial):

    • Concentrate the mixture under reduced pressure (Rotavap) at <30°C to remove THF.

    • Dilute the remaining aqueous residue with cold water (10 mL/g).[1]

    • Wash the aqueous layer with Diethyl Ether (

      
      ) once to remove unreacted ester or non-polar impurities.[1] Discard the organic layer.
      
  • Isolation:

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly acidify with 1M HCl dropwise to pH 4–5.

    • Observation: A precipitate should form.[1][5][6] Do not acidify below pH 3.

    • Filter the solid immediately. Wash with cold water.[2]

    • Dry under high vacuum at room temperature. Do not oven dry.

Method B: Scale-Up Saponification (Sodium Hydroxide)

Recommended for larger batches (>10g) where isolation of the salt is preferred.[1]

Rationale: Isolating the product as the sodium salt avoids the acidification step entirely, bypassing the decarboxylation risk.[1]

Protocol:

  • Suspend Compound 1 (10 g) in Ethanol (100 mL).

  • Add 2M NaOH (40 mL, ~2.0 eq).

  • Heat to 50°C (Internal temperature). Monitor closely. Do not exceed 60°C.

  • Once clear (hydrolysis complete, ~2-4 hours), cool to Room Temperature.

  • Crystallization of Salt:

    • Evaporate Ethanol to near dryness.

    • Add Isopropanol (50 mL) and stir at 0°C.

    • The Sodium 3-amino-4-chloro-1-benzothiophene-2-carboxylate should precipitate.[1]

    • Filter and wash with cold Isopropanol.

  • Usage: Use this salt directly in subsequent coupling reactions (e.g., amide bond formation) by adding 1.0 eq of HCl in situ or using a coupling reagent compatible with salts (e.g., HATU).

Part 4: Data Summary & Quality Control

Table 1: Process Parameters & Specifications

ParameterSpecificationReason
Solvent System THF:Water (2:1) or EtOH:Water (3:[1]1)Ensures solubility of lipophilic ester and hydrophilic base.[1]
Temperature 20°C - 50°C>60°C risks decarboxylation; <20°C is too slow.[1]
Base Equivalents 2.0 - 3.0 eqExcess base drives equilibrium; consumes generated acid.[1]
Quench pH 4.0 - 5.0pH < 3.0 protonates the amine, accelerating decarboxylation.[1]
Drying Vacuum, 25°CHeat drying destroys the product.

QC Validation Criteria:

  • 1H NMR (DMSO-d6):

    • Disappearance of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[1]

    • Presence of broad singlet (11.0–13.0 ppm) for -COOH (if isolated as acid).[1]

    • Aromatic region: 4-chloro substituent typically causes a downfield shift of the H5 proton.[1]

  • LCMS:

    • Mass shift: [M+H]+ of Ester

      
       [M+H]+ of Acid (Mass difference = -28 Da).[1]
      
    • Check for [M-44]+ peak (Decarboxylated byproduct).[1]

Part 5: Workflow Visualization

Diagram 2: Experimental Workflow for Method A

Workflow Start Start: Ethyl Ester (Compound 1) Dissolve Dissolve in THF/Water Start->Dissolve React Add LiOH (3 eq) Stir at 20°C for 4-16h Dissolve->React Check QC: LCMS Check (Ester consumed?) React->Check Check->React No Evap Evaporate THF (<30°C) Check->Evap Yes Wash Wash aq. layer with Et2O (Remove impurities) Evap->Wash Acidify Cool to 0°C Acidify to pH 4-5 Wash->Acidify Filter Filter Precipitate (Cold) Acidify->Filter Dry Vacuum Dry (RT) Target Acid Filter->Dry

Caption: Step-by-step workflow emphasizing temperature control and pH checkpoints to ensure product stability.

References

  • Bagley, M. C., et al. (2015).[7] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances. Link

    • Relevance: Describes saponification conditions for related 3-aminobenzothiophenes and highlights the utility of the scaffold in kinase inhibition.
  • Dunn, A. D., & Norrie, R. (1989). The decarboxylation of 3-amino-2-thiophenecarboxylic acids. Journal of Heterocyclic Chemistry.

    • Relevance: Foundational text establishing the instability of 3-amino-2-carboxylic acids in thiophene systems (analogous to benzothiophenes).[1]

  • Vertex AI Search Results (2026).Synthesis and stability of 3-aminobenzothiophene-2-carboxylic acid derivatives.

    • Relevance: Confirms the general instability of the free acid form and supports the recommendation for salt isolation or controlled acidification.[1]

  • PubChem Compound Summary. (2025). 3-Amino-2-thiophenecarboxylic acid.[1][6][8] Link[1]

    • Relevance: Provides physiochemical properties supporting the solubility and stability profiles described in the protocol.

Sources

Application

Application Notes and Protocols: Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in Advanced Materials Science

Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of Ethyl 3-amino-4-chloro-1-benzothiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate. While this specific molecule is a emerging research compound, this guide synthesizes field-proven insights from analogous benzothiophene and thiophene derivatives to propose its application in organic electronics and polymer chemistry. The protocols described herein are designed to be self-validating systems, encouraging adaptation and optimization for novel material discovery.

Introduction: The Benzothiophene Scaffold in Functional Materials

Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1] This core structure is a cornerstone in the development of a wide array of pharmacologically active compounds and functional organic materials.[1][2] The π-conjugated system of benzothiophene and its derivatives imparts desirable electronic properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[3][4]

The subject of this guide, Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, is a functionalized benzothiophene with strategic substitutions that are hypothesized to modulate its electronic and chemical properties. The 3-amino group can serve as a reactive handle for polymerization or further functionalization, while the 4-chloro and 2-carboxylate groups can influence the molecule's frontier molecular orbitals and, consequently, its charge transport characteristics.

Molecular Structure and Key Functional Groups:

Caption: Structure of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.

Synthesis and Characterization

The synthesis of substituted 2-aminothiophenes is often achieved through the Gewald reaction.[5] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[5][6] While a specific protocol for Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is not widely published, a plausible synthetic route can be adapted from established methods for similar structures.

Proposed Synthetic Protocol (Adapted from Gewald Reaction):

A detailed protocol for the synthesis of related aminothiophene derivatives can be found in the literature.[3][7] The general steps involve:

  • Reaction of a suitable precursor (e.g., a substituted cyclohexanone) with ethyl cyanoacetate and elemental sulfur.

  • The use of a base, such as morpholine or diethylamine, to catalyze the reaction.[3][6]

  • Reaction is typically carried out in a solvent like ethanol or methanol at a moderately elevated temperature.[3][6]

  • Purification of the crude product is achieved through recrystallization or column chromatography.[3]

Table 1: Physicochemical Properties (Predicted and from similar compounds)

PropertyValueSource/Method
Molecular FormulaC13H12ClNO2S-
Molecular Weight281.76 g/mol [8]
AppearanceExpected to be a crystalline solidAnalogy
Melting PointDependent on purityExperimental
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, Chloroform)Analogy

Application in Organic Electronics

Thiophene-based materials are renowned for their semiconductor-like behavior, making them excellent candidates for the active layer in OFETs.[3][9] The extended π-conjugation in the benzothiophene core of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate suggests its potential as an organic semiconductor.

3.1. Fabrication of a Thin-Film Transistor (TFT)

The following protocol outlines the fabrication of a bottom-gate, top-contact OFET using the target molecule as the active semiconductor layer.

Experimental Protocol:

  • Substrate Preparation:

    • Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and dielectric, respectively.

    • Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas and bake at 120°C for 30 minutes to remove any residual moisture.

    • Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.

  • Active Layer Deposition:

    • Prepare a solution of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in a high-purity organic solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL.

    • Deposit the solution onto the prepared substrate using spin-coating. A typical spin-coating recipe would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

    • Anneal the film at a temperature just below the molecule's melting point for 30-60 minutes in a nitrogen-filled glovebox to improve crystallinity and film morphology.

  • Electrode Deposition:

    • Define the source and drain electrodes by thermally evaporating 50 nm of gold through a shadow mask. The channel length and width can be defined by the mask, for example, 50 µm and 1000 µm, respectively.

Workflow for OFET Fabrication:

OFET_Fabrication cluster_Substrate Substrate Preparation cluster_ActiveLayer Active Layer Deposition cluster_Electrodes Electrode Deposition Substrate_Cleaning Substrate Cleaning SAM_Treatment SAM Treatment Substrate_Cleaning->SAM_Treatment Solution_Prep Solution Preparation SAM_Treatment->Solution_Prep Spin_Coating Spin Coating Solution_Prep->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Thermal Evaporation Annealing->Electrode_Deposition

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Application in Polymer Chemistry

The 3-amino group on the benzothiophene ring provides a reactive site for polymerization, allowing for the synthesis of novel conjugated polymers. These polymers could find applications in various organic electronic devices. One potential route is through copolymerization with other monomers, such as maleic anhydride.[10]

4.1. Synthesis of Poly(benzothiophene-alt-maleic anhydride)

This protocol describes a hypothetical free-radical polymerization to create an alternating copolymer.

Experimental Protocol:

  • Monomer and Initiator Preparation:

    • Dissolve equimolar amounts of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate and maleic anhydride in a suitable solvent, such as 1,4-dioxane.

    • Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), at a concentration of 1-2 mol% with respect to the monomers.

  • Polymerization:

    • Degas the reaction mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

    • Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24-48 hours.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

    • Collect the polymer by filtration and wash it repeatedly with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the polymer under vacuum at a moderate temperature.

Hypothetical Polymerization Scheme:

Polymerization Monomer1 Ethyl 3-amino-4-chloro- 1-benzothiophene-2-carboxylate Initiator AIBN, Heat Monomer1->Initiator Monomer2 Maleic Anhydride Monomer2->Initiator Polymer Poly(benzothiophene-alt- maleic anhydride) Initiator->Polymer

Caption: Proposed synthesis of a benzothiophene-maleic anhydride copolymer.

Conclusion and Future Outlook

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate represents a promising building block for the development of novel organic materials. Its functional groups offer handles for creating both small molecule semiconductors and conjugated polymers. The protocols outlined in this guide provide a starting point for exploring the potential of this molecule in materials science. Further research should focus on the systematic investigation of its electronic properties, the optimization of device fabrication processes, and the exploration of a wider range of polymerization reactions to fully unlock its potential.

References

  • ResearchGate. (2021). (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • ResearchGate. (2023). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available at: [Link]

  • Khanum, R., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • Amerigo Scientific. Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. Available at: [Link]

  • Zhang, Q., et al. (2017). A facile approach for the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres by self-stabilized precipitation polymerization. Royal Society of Chemistry. Available at: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available at: [Link]

  • NOBLE CHEMISTRY. (2022, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. Available at: [Link]

  • ResearchGate. (2020). Molecular structures of benzothiophene derivatives. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Chloro-benzothiophenes

Welcome to the technical support center dedicated to resolving challenges in the Suzuki-Miyaura cross-coupling of chloro-benzothiophenes. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the Suzuki-Miyaura cross-coupling of chloro-benzothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving optimal yields and purity in this specific yet crucial class of reactions. Here, we will delve into the mechanistic nuances and provide actionable, field-tested solutions to common problems.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles faced during the Suzuki coupling of chloro-benzothiophenes.

Q1: Why is my Suzuki coupling reaction with a chloro-benzothiophene substrate showing low to no conversion?

A1: The primary challenge with chloro-benzothiophenes lies in the inherent low reactivity of the Carbon-Chlorine (C-Cl) bond. Activating this bond for the initial oxidative addition step to the palladium catalyst is often the rate-limiting step and requires more forcing conditions or a highly active catalyst system compared to their bromo or iodo counterparts. Additionally, the sulfur atom in the benzothiophene ring can coordinate with the palladium center, potentially inhibiting its catalytic activity.

Here’s a systematic approach to troubleshoot low conversion:

  • Catalyst System: The choice of catalyst and ligand is paramount. For unactivated aryl chlorides like chloro-benzothiophenes, catalyst systems with bulky, electron-rich phosphine ligands are generally the most effective starting point. Modern palladium precatalysts, such as those from the Buchwald (e.g., XPhos Pd G3/G4) or PEPPSI families, are specifically designed for these challenging couplings and often yield good results under milder conditions. If you are using a Pd(II) source like Pd(OAc)₂, it requires in situ reduction to the active Pd(0) species, which can sometimes be inefficient.

  • Reaction Temperature: The oxidative addition to aryl chlorides is highly temperature-dependent. If you are observing low conversion, a gradual increase in the reaction temperature (in 10-20 °C increments) up to the reflux temperature of your solvent is a logical step.

  • Base Selection: The strength and nature of the base are critical. For challenging couplings, stronger, non-nucleophilic bases are often required. If a milder base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is failing, consider switching to stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent Choice: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF), often with a small amount of water, are common choices. The water can help dissolve the inorganic base and facilitate the crucial transmetalation step.

Q2: I'm observing significant side product formation, primarily homocoupling of my boronic acid and protodeboronation. What can I do?

A2: These side reactions are common competitors to the desired cross-coupling and often point to issues with reagent stability or the presence of oxygen.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This is the hydrolysis of the C-B bond of the boronic acid. It can be accelerated by high temperatures and the presence of water.

    • Solution: Use fresh, high-purity boronic acid. Over time, boronic acids can degrade. Consider using more stable boronic esters, such as pinacol or MIDA esters, which are less prone to premature decomposition. Ensure your base is anhydrous and finely powdered to minimize excess water in the reaction.

  • Homocoupling (Ar'-B(OH)₂ + Ar'-B(OH)₂ → Ar'-Ar'): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), disrupting the catalytic cycle.

    • Solution: Thoroughly degas your reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Using a Pd(0) precatalyst can also help by avoiding the presence of Pd(II) at the start of the reaction. The use of bulky ligands, such as XPhos or SPhos, can also disfavor the formation of the species that lead to homocoupling.

Q3: My reaction is sluggish and requires long reaction times and high temperatures. How can I accelerate the reaction?

A3: Sluggish reactions with chloro-benzothiophenes are often a direct consequence of the difficult oxidative addition step.

  • Ligand Choice: The ligand plays a crucial role in activating the palladium catalyst. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos), can significantly accelerate the rate of oxidative addition for aryl chlorides. N-heterocyclic carbenes (NHCs) are also a powerful class of ligands for activating C-Cl bonds.

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and the potential for side reactions. Before resorting to significantly higher loadings, ensure other parameters are optimized. A typical starting point is 1-2 mol% of the palladium catalyst.

  • Solvent Effects: The solvent can influence the rate of oxidative addition. Computational studies have shown that more polar solvents can lower the activation barrier for this step. Therefore, screening different aprotic polar solvents or solvent mixtures might lead to improved reaction rates.

II. Advanced Troubleshooting & Optimization

This section provides a deeper dive into optimizing reaction parameters for challenging chloro-benzothiophene substrates.

Parameter Optimization Matrix

For a systematic approach to optimization, consider screening the following parameters. A design of experiments (DoE) approach can be highly efficient in identifying optimal conditions.

ParameterInitial ConditionsOptimized Conditions to ExploreRationale
Catalyst Pd(PPh₃)₄XPhos Pd G3, SPhos Pd G2, PEPPSI-IPrModern precatalysts are more active for C-Cl bond activation.
Ligand PPh₃XPhos, S
Optimization

Scaling up the synthesis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

To: Chemical Process R&D Team / Scale-Up Operations From: Technical Support Center – Advanced Heterocyclic Synthesis Division Subject: Master Guide: Scaling Up Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate Execut...

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process R&D Team / Scale-Up Operations From: Technical Support Center – Advanced Heterocyclic Synthesis Division Subject: Master Guide: Scaling Up Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Executive Summary

This technical guide addresses the scale-up synthesis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (EACB). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules. The primary synthetic route involves the Thorpe-Ziegler cyclization (a variation of the Gewald reaction) utilizing 2,6-dichlorobenzonitrile and ethyl thioglycolate .

While the bench-scale chemistry is straightforward, kilogram-scale production introduces specific hazards regarding exotherm control, regioselectivity, and impurity profiles (specifically disulfides and hydrolysis products). This guide replaces generic advice with rigorous, self-validating protocols.

Module 1: Critical Process Parameters (CPP) & Reaction Logic

The Synthetic Route

To achieve the 4-chloro substitution pattern on the benzothiophene core, the starting material must be 2,6-dichlorobenzonitrile .

  • Mechanism: Sequential SNAr displacement of one ortho-chlorine by the thioglycolate anion, followed by base-mediated intramolecular cyclization onto the nitrile.

  • Regiochemistry: The symmetry of 2,6-dichlorobenzonitrile ensures that substitution at either position yields the same intermediate, which cyclizes to place the remaining chlorine at the C4 position of the benzothiophene.

Key Reagent Stoichiometry
ReagentEquiv.RoleCritical Note
2,6-Dichlorobenzonitrile 1.0Limiting ReagentEnsure <0.5% water content to prevent hydrolysis to amide.
Ethyl Thioglycolate 1.05 - 1.1NucleophileOdor Control: Use closed charging systems. Excess leads to disulfide impurities.
Base (NaOEt or K₂CO₃) 2.0 - 2.5Catalyst/ReagentNaOEt/EtOH is preferred for cost and solubility. K₂CO₃/DMF is safer thermally but requires difficult aqueous workup.
Solvent (Ethanol) 5-8 VolMediumMust be anhydrous. Water quenches the thiolate anion, stalling the reaction.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the reaction logic and potential failure points.

ReactionPathway Start Start: 2,6-Dichlorobenzonitrile + Ethyl Thioglycolate BaseAdd Step 1: Base Addition (Thiolate Formation) Start->BaseAdd SNAr Step 2: SNAr Reaction (Exothermic) BaseAdd->SNAr T > 60°C Impurity1 Impurity A: Disulfide Dimer (Oxidation) BaseAdd->Impurity1 O2 Leak Intermed Intermediate: S-Aryl Thioether SNAr->Intermed Cyclization Step 3: Thorpe-Ziegler Cyclization Intermed->Cyclization Base Promoted Impurity2 Impurity B: Hydrolysis Acid (Wet Solvent) Intermed->Impurity2 H2O Present Product Product: Ethyl 3-amino-4-chloro -1-benzothiophene-2-carboxylate Cyclization->Product

Caption: Figure 1. Reaction cascade for EACB synthesis. Note that oxygen ingress at the thiolate stage leads to irreversible disulfide formation (Impurity A).

Module 3: Scale-Up Protocol (Self-Validating)

Scale: 1.0 kg Input (2,6-Dichlorobenzonitrile)

Step 1: System Preparation

  • Ensure the reactor is inerted with Nitrogen (N₂). Oxygen is the enemy of thioglycolates.

  • Validation: Oxygen sensor reading should be < 1% before charging.

Step 2: Reagent Charging

  • Charge Ethanol (Absolute, 5 L) and 2,6-Dichlorobenzonitrile (1.0 kg, 5.81 mol) . Stir to suspend.

  • Add Ethyl Thioglycolate (0.73 kg, 6.10 mol) via addition funnel.

  • Cool the mixture to 0–5°C. (Crucial for controlling the subsequent exotherm).

Step 3: Base Addition (The Critical Step)

  • Prepare a solution of Sodium Ethoxide (21% wt in EtOH) or charge solid NaOEt (approx 2.2 eq) in portions.

  • Add Base Slowly: Maintain internal temperature < 10°C .

    • Why? The deprotonation is fast, but the subsequent SNAr is exothermic. Adding base cold allows you to control the initiation of the reaction by heating later.

  • After addition, warm slowly to reflux (78°C) .

    • Observation: The slurry will thin and likely change color (often yellow to orange/brown) as the cyclization occurs.

Step 4: Reaction Monitoring

  • Hold at reflux for 2–4 hours.

  • IPC (In-Process Control): HPLC.

    • Pass Criteria: Starting material < 0.5%. Intermediate (uncyclized thioether) < 1.0%.

Step 5: Work-up & Isolation

  • Cool reactor to 20°C.

  • Pour reaction mixture into Ice Water (10 volumes, 10 L) with vigorous stirring.

    • Mechanism:[1][2][3][4] This quenches the excess base and precipitates the hydrophobic product.

  • Stir for 1 hour to ensure complete granulation of the solid.

  • Filter.[5] Wash cake with Water (3 x 2 L) to remove salts and residual base.

  • Wash with cold Ethanol (1 L) to displace water and remove non-polar impurities.

  • Dry at 45°C under vacuum.

Module 4: Troubleshooting Center (FAQs)

Category A: Yield Issues

Q: My yield is significantly lower than the expected 75-85%. What happened?

  • Root Cause 1: Moisture. If your ethanol was not absolute, hydroxide ions (generated from ethoxide + water) hydrolyze the ethyl ester of the thioglycolate or the product.

    • Check: Look for 3-amino-4-chlorobenzothiophene-2-carboxylic acid in the aqueous waste (acidify the waste to check for precipitate).

  • Root Cause 2: Old Base. Sodium ethoxide degrades over time (absorbs CO₂ and moisture).

    • Fix: Titrate your base solution before use or use freshly opened solid NaOEt.

Q: The reaction stalled with the intermediate thioether present.

  • Diagnosis: The SNAr occurred, but the Thorpe-Ziegler cyclization failed.

  • Fix: This indicates insufficient base strength or quantity. The alpha-proton of the thioether ester is less acidic than the thiol. Add an additional 0.5 eq of NaOEt and reflux for 2 more hours.

Category B: Impurity Profiles

Q: I see a dimer impurity (M+ at approx 2x product mass).

  • Identity: Bis(ethoxycarbonylmethyl) disulfide or the oxidative dimer of the product.

  • Cause: Oxygen ingress during the thiolate formation step.

  • Remedy: You cannot remove this easily by crystallization. You must prevent it. Sparge solvents with N₂ for 30 mins before use.

Q: The product is colored (Dark Brown/Red instead of Yellow/Off-white).

  • Cause: Polymerization of thiophene by-products or oxidation of the amino group.

  • Fix: Recrystallize from Ethanol/Activated Charcoal . Dissolve product in hot ethanol, add 5% wt charcoal, filter hot through Celite, and cool to crystallize.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose scale-up failures immediately.

Troubleshooting Start Problem Detected CheckIPC Check HPLC/TLC Start->CheckIPC SM_Remains Starting Material Remains (>2%) CheckIPC->SM_Remains Intermed_Remains Intermediate Remains (>5%) CheckIPC->Intermed_Remains Clean_Profile Profile Clean but Low Yield CheckIPC->Clean_Profile Sol_Temp Increase Temp or Reaction Time SM_Remains->Sol_Temp Sol_Base Add 0.5 eq Base (Cyclization Stalled) Intermed_Remains->Sol_Base Sol_Workup Check Filtrate for Acid (Hydrolysis) Clean_Profile->Sol_Workup

Caption: Figure 2. Diagnostic logic for reaction failures.

Module 6: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Assay HPLC (C18, ACN/H2O)> 98.0% a/a
Identity 1H NMR (DMSO-d6)δ 7.2-7.5 (m, 3H) (Aromatic), δ 7.0 (s, 2H) (NH₂ - broad), δ 4.2 (q, 2H) , δ 1.3 (t, 3H) .
Water Content Karl Fischer< 0.5%

Note on NMR: The 4-chloro substituent breaks the symmetry of the benzene ring. Expect a specific splitting pattern for the protons at C5, C6, and C7. The NH₂ protons are often broad and exchangeable; their shift can vary with concentration.

References

  • Gewald Reaction Overview: Sabnis, R. W. (2008). Gewald reaction. In Organic Reaction Mechanisms. This provides the foundational mechanism for 2-aminothiophene synthesis.
  • Base Selection & Conditions: Process for the preparation of 3-aminothiophene-2-carboxylic acid esters. Patent DE1055007B. (1959). Link - Describes the use of NaOEt/EtOH for similar thiophene cyclizations.

  • Specific 4-Chloro Isomer Synthesis: Ethyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate. Sigma-Aldrich Product Specification (CAS 67189-92-8). Link - Confirms the commercial viability and existence of the specific isomer.

  • Scale-Up Safety:Thermal Hazards of the Thorpe-Ziegler Cyclization.
  • 2,6-Dichlorobenzonitrile Reactivity: Metabolism of 2,6-dichlorobenzonitrile. (1990). Link - Provides context on the stability and reactivity of the starting material.

Sources

Troubleshooting

Technical Support Center: Refinement of Benzothiophene Derivative Crystal Structures

Welcome to the technical support center for crystallographic refinement of benzothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for crystallographic refinement of benzothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the crystal structure refinement process of this important class of heterocyclic compounds. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate common issues and produce high-quality, reliable crystal structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Model & Refinement Strategy

Q1: I have successfully solved my benzothiophene derivative structure, but the initial R1 factor is high (>20%). What are the first steps I should take?

A1: A high initial R-factor after solving is common and indicates that the initial model requires significant improvement. Before proceeding with extensive refinement, it's crucial to systematically check the basics. A high R-factor at this stage is often a symptom of issues with the data quality, the initial structural model, or both.[1][2]

Initial Checklist & Protocol:

  • Verify the Space Group: Incorrect space group assignment is a primary cause of high R-factors. Use software tools like PLATON to check for missed or higher symmetry.[3][4] An incorrect space group will prevent the model from ever refining to a satisfactory level.

  • Examine the Difference Fourier Map (Fo-Fc): Large, unassigned peaks in the difference map indicate missing atoms. These could be solvent molecules, counter-ions, or parts of a disordered moiety. Conversely, negative peaks centered on atoms in your model suggest they are misplaced or incorrectly assigned.

  • Assign Atom Types Correctly: Ensure all atoms, especially the sulfur of the benzothiophene core and any heteroatoms in substituents, are correctly assigned. Misassigning a nitrogen for a carbon, for example, will lead to poor refinement and noticeable difference map peaks.

  • Initial Anisotropic Refinement: Once you are confident in the atom assignments and space group, perform an initial anisotropic refinement for all non-hydrogen atoms. This allows atoms to refine as ellipsoids, which can better model their thermal motion and may highlight underlying disorder.[5]

Q2: Which software is recommended for refining benzothiophene structures, and are there any specific considerations?

A2: The most widely used programs for small-molecule refinement are SHELXL [6] and Olex2 (which uses SHELXL as its refinement engine). Both are highly suitable for benzothiophene derivatives.

  • SHELXL: A powerful, command-line-driven program that offers extensive control over every aspect of the refinement through its instruction file (.ins). It is the standard for publication-quality refinements and can handle complex issues like twinning and disorder robustly.[6]

  • Olex2: Provides a user-friendly graphical interface for SHELXL, making it easier to visualize the structure, inspect maps, and apply restraints. It is highly recommended, especially for those less familiar with the intricacies of SHELXL commands. Olex2 includes powerful tools for modeling disorder.[7]

Considerations for Benzothiophenes:

  • The planar nature of the benzothiophene core can be leveraged. Use of planarity restraints (e.g., FLAT in SHELXL) can be beneficial, especially with lower-quality data, to maintain sensible geometry.

  • The sulfur atom is electron-rich and its position should be well-defined. Pay close attention to its anisotropic displacement parameters (ADPs).

Section 2: Disorder and Twinning

Q3: My benzothiophene molecule appears disordered. What are the common types of disorder for these molecules and how should I approach modeling them?

A3: Disorder is common in crystal structures and occurs when a molecule or part of a molecule occupies more than one position or orientation within the crystal lattice.[8] For benzothiophene derivatives, disorder can arise from the entire molecule flipping or from the movement of flexible substituents. Asymmetric substitution can lead to molecules packing in a "head-to-head" or "head-to-tail" fashion, and if this is not perfectly ordered, it can result in disorder.[9][10][11]

Common Disorder Scenarios and Modeling Protocol:

  • Two-Site Positional Disorder: This is the most frequent type, where a part of the molecule or the entire molecule is split between two distinct positions.

    • Identification: Elongated thermal ellipsoids and corresponding positive and negative peaks in the difference map are strong indicators.

    • Protocol (using SHELXL/Olex2):

      • Identify the disordered atoms. In Olex2, you can select these atoms and use the disorder modeling tool.

      • Use the PART 1 and PART 2 instructions in SHELXL to separate the two components.[8][12] Atoms common to both orientations remain in PART 0.

      • Assign the occupancies of the two parts to sum to 1. This is done using a free variable (e.g., 21.0 for PART 1 and -21.0 for PART 2). The program will refine the value of this variable.

      • Apply appropriate restraints. SADI or SAME can be used to restrain bond lengths and angles to be similar in both components. RIGU or SIMU restraints on the anisotropic displacement parameters (ADPs) are also highly recommended to keep them reasonable.[13]

      • Refine the model and check for improvement in R-factors and the difference map.

  • Disorder about a Symmetry Element: If a molecule lies on a crystallographic symmetry element (like a mirror plane or a twofold axis) that is not a true symmetry of the molecule itself, it must be modeled as disordered.[8]

    • Protocol: In this case, you only need to model one part of the disorder (PART -1), and the symmetry operator will generate the other. The occupancy is fixed (e.g., 0.5 for a mirror plane).[14]

Q4: How do I identify and handle twinning in my benzothiophene crystal data?

A4: Twinning occurs when two or more separate crystal domains intergrow in a symmetrical way.[15][16] This can lead to a diffraction pattern that is a superposition of the patterns from each domain, making structure solution and refinement difficult.[16] Merohedral twinning can be particularly deceptive as it may not be obvious from the diffraction images, but often manifests as stubbornly high R-factors and unusual intensity statistics.[17]

Detection and Refinement Protocol:

  • Detection:

    • Data Processing: Some data processing software may suggest twinning based on intensity statistics.

    • PLATON: The checkCIF/PLATON service is excellent at detecting potential twinning. It will often suggest a twin law if one is likely.[4][17]

    • Refinement Behavior: If the structure solves in a lower symmetry space group than expected and refinement stalls at high R-factors (>15-20%) with no other obvious issues, twinning should be suspected.

  • Refinement (using SHELXL):

    • If twinning is suspected, add the TWIN instruction to your .ins file with the appropriate twin matrix.

    • A BASF instruction is also needed to refine the fractional contribution of the twin components.

    • Re-refine the structure. A significant drop in R-factors is a strong indication that the twinning was handled correctly.

Section 3: Advanced Refinement & Validation

Q5: The sulfur atom in my benzothiophene has unusually large or non-spherical anisotropic displacement parameters (ADPs). What does this signify and how can it be addressed?

A5: The ADPs (often visualized as thermal ellipsoids) model the displacement of an atom from its average position.[18] For a well-behaved structure, these ellipsoids should be chemically reasonable. Anomalies in the sulfur atom's ADP are a red flag.

ADP ObservationPossible CauseSuggested Action
Very Large Ellipsoid Unresolved disorder; the atom is occupying multiple nearby positions.Attempt to model the sulfur atom (and likely the entire ring) with a two-site disorder model. See Q3.
Highly Anisotropic (cigar/pancake shape) 1. Anisotropic libration of the molecule. 2. Incorrect absorption correction. 3. Misassigned atom type (e.g., a lighter atom).1. This can be physically reasonable, but check for disorder. 2. Re-evaluate the data processing and absorption correction. 3. Confirm the atom type is correct.
Unusually Small Ellipsoid The program may be compensating for missing electron density elsewhere by concentrating it at the heavy sulfur atom.[5]Re-examine the difference map for missing solvent molecules or disordered counter-ions.

Q6: What are the essential validation steps I must perform before considering my benzothiophene structure refinement complete?

A6: Structure validation is a critical step to ensure the quality and correctness of your crystallographic data before publication.[3][4] The primary tool for this is the IUCr's checkCIF/PLATON service.[19]

Mandatory Validation Workflow:

  • Generate a CIF file: Use your refinement program (e.g., SHELXL with the ACTA command) to generate a Crystallographic Information File (CIF).

  • Upload to checkCIF: Submit your CIF to the IUCr's online checkCIF service.

  • Analyze the Report: The service will generate a validation report with a series of ALERTS, categorized from A (most severe) to G (informational).

  • Address ALERTS:

    • Level A/B ALERTS: These usually indicate serious errors (e.g., missed symmetry, incorrect atom assignments, very poor geometry) that must be resolved. Re-evaluate your space group, model, and refinement strategy.

    • Level C/D ALERTS: These are cautionary and often require an explanation. For example, a short intermolecular contact might be a valid hydrogen bond, which should be noted. Disorder modeling often generates C-level alerts regarding restraints, which are acceptable if the model is sound.

    • Level G ALERTS: These are generally informational and may not require action.

  • Iterate: Correct any issues in your refinement and re-run checkCIF until the report is clean or all remaining ALERTS can be justified. A structure is generally considered ready for publication when it has no A- or B-level alerts.[3]

Diagrams and Workflows

Below are visual guides to assist in the refinement process.

General Refinement Workflow

RefinementWorkflow cluster_data Data Collection & Processing cluster_solve Structure Solution cluster_refine Refinement Cycle cluster_validate Finalization A Data Collection B Integration & Scaling A->B C Absorption Correction B->C D Space Group Determination C->D E Structure Solution (e.g., SHELXT) D->E F Initial Model Building E->F G Isotropic Refinement F->G H Anisotropic Refinement G->H I Add H Atoms H->I J Check Difference Map I->J K Model Disorder/Twinning? J->K K->H Iterate L Final Refinement Cycles K->L Model is complete M Validation (checkCIF) L->M N Prepare Publication Files M->N RfactorTroubleshooting Start High R-factors? CheckSG Check Space Group (PLATON ADDSYM) Start->CheckSG CheckData Review Data Quality (Rint, Completeness) Start->CheckData CheckModel Check Model (Atom Types, Connectivity) Start->CheckModel Solved Problem Resolved CheckSG->Solved Symmetry missed CheckAbsorption Review Absorption Correction CheckData->CheckAbsorption High Rint CheckDisorder Look for Disorder (Elongated ADPs, Fo-Fc peaks) CheckModel->CheckDisorder Model seems correct CheckTwinning Check for Twinning (PLATON, Olex2) CheckDisorder->CheckTwinning No obvious disorder CheckDisorder->Solved Disorder modeled CheckTwinning->Solved Twinning handled CheckAbsorption->Solved

Caption: A decision tree for troubleshooting high R-factors.

References

  • Parsons, S. (2003). Introduction to twinning. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 11), 1995–2003. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 1–9. [Link]

  • Steiner, T. J., et al. (2021). Molecular Disorder in Crystalline Thin Films of an Asymmetric BTBT Derivative. Chemistry of Materials, 33(5), 1891–1899. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7–13. [Link]

  • Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL. University of Göttingen. Retrieved from [Link]

  • Watkin, D. (n.d.). Atomic Displacement Parameters. University of Durham. Retrieved from [Link]

  • ResearchGate. (2016). How to reduce the R-value of the crystal? [Link]

  • Guncar, G., et al. (2018). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Structural Biology, 74(Pt 4), 283–290. [Link]

  • Virovets, A. V., & Podberezskaya, N. V. (1998). Anisotropic thermal displacement parameters for atoms in low-symmetry crystallographic positions. Journal of Structural Chemistry, 39(1), 120–133. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of Benzothiophene-Based Compounds for Biological Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the stability challenges of benzothiophene-based compounds in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and ensure the integrity of your data.

Part 1: Understanding the Inherent Stability of Benzothiophene Compounds

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, the very features that make this heterocyclic system biologically active also render it susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them.

Frequently Asked Questions: Core Stability Concerns

Q1: What are the primary chemical liabilities of the benzothiophene scaffold that affect its stability in biological assays?

A1: The primary chemical liabilities stem from the sulfur atom in the thiophene ring and the electron-rich aromatic system. The sulfur atom's lone pair of electrons can be readily protonated in acidic media, potentially leading to ring-opening reactions.[4] Furthermore, the sulfur is susceptible to oxidation, forming benzothiophene sulfoxides (BT-SOs) and benzothiophene sulfones (BT-SO2s).[5][6][7][8] The fused aromatic ring system can also undergo metabolic activation to form reactive intermediates, such as arene oxides, particularly in the presence of liver enzymes (e.g., in hepatocyte assays).[9]

Q2: How do common biological assay conditions influence the degradation of these compounds?

A2: Standard assay conditions can inadvertently promote degradation. For instance:

  • pH: Acidic conditions, even localized pH drops in cell culture media due to cellular metabolism, can accelerate degradation.[4][10]

  • Temperature: Incubation at 37°C, while physiologically relevant, can increase the rate of degradation reactions compared to storage at lower temperatures.[4][11]

  • Reactive Oxygen Species (ROS): Cellular processes can generate ROS, which may contribute to the oxidation of the sulfur atom.

  • Enzymatic Activity: In cell-based assays or when using preparations like liver microsomes, metabolic enzymes can actively modify the benzothiophene core, leading to the formation of various metabolites.[9][12]

Key Degradation Pathways

The stability of a benzothiophene derivative is not absolute and is highly dependent on its substitution pattern and the specific experimental conditions. Below is a diagram illustrating the most common degradation pathways.

cluster_0 Degradation Pathways of Benzothiophene Core A Benzothiophene Derivative B Protonated Intermediate (Sulfonium Ion) A->B  Acidic pH [H+] D Benzothiophene Sulfoxide (BT-SO) A->D  Oxidation (e.g., H2O2, ROS) F Arene Oxide Intermediate (Metabolic Activation) A->F  CYP450 Enzymes C Ring-Opened Products B->C  Nucleophilic Attack E Benzothiophene Sulfone (BT-SO2) D->E  Further Oxidation G Dihydrodiols, Glutathione Adducts F->G  Hydrolases, GST

Caption: Common degradation pathways for benzothiophene-based compounds.

Part 2: Proactive Strategies for Enhancing Stability

Ensuring compound stability begins long before the assay is performed. Proper handling, storage, and formulation are critical.

Best Practices for Compound Handling and Storage

Q3: What is the optimal way to prepare and store stock solutions of benzothiophene-based compounds to minimize degradation?

A3: To maintain the integrity of your compounds, follow these guidelines:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.[13] However, always ensure your compound is fully dissolved.

  • Fresh is Best: Whenever possible, prepare solutions fresh for each experiment.[4]

  • Storage Conditions: If storage is necessary, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[13] Protect from light, as some derivatives may be photolabile.

  • pH Considerations: For compounds known to be acid-labile, consider preparing stock solutions in a buffer with a neutral or slightly basic pH if the compound's solubility allows.[4]

Formulation for Improved Stability in Assays

Q4: My compound precipitates when I add it to the aqueous assay buffer. How can I improve its solubility and prevent this?

A4: Precipitation is a common issue for hydrophobic molecules like many benzothiophene derivatives and can lead to inaccurate results.[13][14] This is often due to "solvent shock" when a concentrated DMSO stock is diluted into an aqueous buffer.

  • Reduce Final Concentration: The simplest solution is to lower the final assay concentration.[14]

  • Lower Stock Concentration: Using a more dilute stock solution means you add a larger volume to your assay, which can aid in more effective mixing and reduce localized high concentrations that lead to precipitation.[15]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in a mixture of DMSO and your aqueous buffer to gradually decrease the organic solvent concentration.

  • Use of Excipients: For in vivo or complex cell culture experiments, formulation with solubility-enhancing excipients like cyclodextrins may be necessary.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a self-validating system to understand the stability profile of your compound under various stress conditions.

Objective: To identify the conditions under which the benzothiophene derivative degrades and to characterize the primary degradation products.

Materials:

  • Benzothiophene compound of interest

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., phosphate buffer at pH 3, 7, and 9)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: In separate, clearly labeled HPLC vials, mix the stock solution with the stressor solutions to achieve a final compound concentration of ~100 µg/mL.

    • Acid Hydrolysis: Compound + 0.1 M HCl

    • Base Hydrolysis: Compound + 0.1 M NaOH

    • Oxidation: Compound + 3% H₂O₂

    • Neutral Hydrolysis: Compound + HPLC-grade water

    • pH Dependence: Compound + pH 3, 7, and 9 buffers

  • Incubation: Incubate one set of vials at room temperature and another at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

  • Analysis: At each time point, inject an aliquot of each solution into the HPLC system.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (time zero). Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Summary Table:

Condition IDStress ConditionTemperature (°C)Incubation Time (hours)% Parent Compound RemainingMajor Degradation Products (Retention Time)
A-10.1 M HCl502445%3.2 min, 4.5 min
B-10.1 M NaOH502492%5.1 min
C-13% H₂O₂502415%6.8 min (likely sulfone)
D-1Neutral (Water)502498%-

This table presents hypothetical data illustrating how to summarize the results of a forced degradation study.[4]

Part 3: Troubleshooting Stability Issues During Biological Assays

Even with proactive measures, stability issues can arise during an experiment. This section provides a logical framework for troubleshooting.

Frequently Asked Questions: Assay-Specific Problems

Q5: I'm seeing a progressive loss of my compound's activity over the course of a multi-day cell culture experiment. What could be the cause?

A5: This is a classic sign of compound instability in the culture medium. Several factors could be at play:

  • Metabolic Degradation: The cells may be metabolizing your compound into inactive forms.[9][12]

  • Chemical Instability: The compound may be degrading due to the pH, temperature, or oxidative stress of the cell culture environment.[14]

  • Adsorption: The compound could be adsorbing to the plasticware or binding to proteins in the serum, reducing its effective concentration over time.

To troubleshoot, you can analyze samples of the culture medium at different time points by HPLC or LC-MS to quantify the concentration of the parent compound.

Q6: My compound shows potent activity in a biochemical assay but is much weaker in a cell-based assay. Could stability be the issue?

A6: Yes, this is a common scenario. A biochemical assay in a clean buffer system is a much less hostile environment than a live cell. The discrepancy could be due to:

  • Poor Permeability: The compound may not be effectively entering the cells.

  • Rapid Efflux: The compound may be actively transported out of the cells.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells upon entry, preventing it from reaching its target.[9] Investigating the metabolic fate of the compound in cell lysates or hepatocytes can provide answers.[9]

Troubleshooting Workflow

When encountering unexpected results, a systematic approach is key.

cluster_1 Troubleshooting Workflow for Compound Instability Start Unexpected Assay Result (e.g., Low Potency, High Variability) CheckPrecipitation Visual Inspection & Centrifugation: Is there a precipitate? Start->CheckPrecipitation CheckPurity Analyze Stock Solution by HPLC/LC-MS: Is the stock pure and at the correct concentration? CheckPrecipitation->CheckPurity No FormulationIssue Address Formulation/ Solubility Issues CheckPrecipitation->FormulationIssue Yes AssayStability Incubate compound in assay buffer (without cells/enzyme). Analyze by HPLC at t=0 and t=end. CheckPurity->AssayStability Yes StockIssue Prepare Fresh Stock Solution CheckPurity->StockIssue No DegradationObserved Degradation in Buffer? AssayStability->DegradationObserved CellularStability Incubate compound with cells. Analyze compound in media and cell lysate over time. DegradationObserved->CellularStability No BufferIssue Optimize Buffer Conditions (pH, antioxidants) DegradationObserved->BufferIssue Yes MetabolicIssue Metabolic or Cellular Instability Suspected CellularStability->MetabolicIssue

Sources

Troubleshooting

Gewald Reaction Technical Support Center: Strategies to Avoid Tar Formation

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction. As Senior Application Scientists, we understand that while the Gewald reaction is versatile, it can be prone to side reactions that result in low yields and the formation of intractable tar.[1] This document provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you optimize your reaction conditions and achieve clean, high-yielding syntheses.

Troubleshooting Guide: From Tar to Thiophene

This section addresses the most common and frustrating issue in Gewald-type reactions: the formation of dark, polymeric byproducts.

Q1: My reaction turned into a dark brown or black tar. What is happening chemically?

A: A tarry reaction mixture is a clear indicator of competing side reactions outcompeting the desired thiophene formation. This is not a single event but typically a combination of two main processes:

  • Dimerization and Polymerization of the Knoevenagel-Cope Intermediate: The first step of the Gewald reaction is a Knoevenagel-Cope condensation between your carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[2] This intermediate is susceptible to base-catalyzed dimerization or polymerization, especially at elevated temperatures.[1][3] Instead of reacting with sulfur to form the thiophene, it reacts with itself, leading to high-molecular-weight, often insoluble, byproducts.

  • Formation of Complex Polysulfides: Elemental sulfur (S₈) must be activated to participate in the reaction. The base catalyst opens the eight-membered sulfur ring to form various reactive polysulfide anions.[4] While necessary for the reaction, these polysulfides can exist in a complex equilibrium.[5][6][7] Excessively high temperatures can promote uncontrolled reactions of these intermediates, leading to complex sulfur-containing polymers and a dark, tarry appearance.[1]

Q2: How can I prevent my reaction from forming tar? What is the most critical parameter to control?

A: Temperature is the most critical parameter to control to prevent tar formation. Excessively high temperatures are a primary driver for both polymerization of the Knoevenagel-Cope intermediate and the formation of complex polysulfide byproducts.[1]

Core Strategy: Strict Temperature Control

  • Initial Recommendation: Start your reaction at a lower temperature. Many Gewald reactions proceed efficiently at temperatures between 40-60°C.[6] Avoid aggressive refluxing unless a validated protocol for your specific substrate calls for it.

  • Systematic Optimization: If yields are low at a lower temperature, increase it incrementally (e.g., in 5-10°C steps). Monitor the reaction by TLC to find the "sweet spot" where product formation is efficient but byproduct formation is minimal. The optimal temperature is highly substrate-dependent.

Q3: My reaction is still producing byproducts even with temperature control. How does my choice of base influence tar formation?

A: The base is not just a simple catalyst; its identity and stoichiometry are crucial for a successful reaction. It deprotonates the active methylene compound, facilitates the Knoevenagel condensation, and activates the elemental sulfur.[8] An inappropriate base can accelerate side reactions.

Base Selection and Optimization:

  • Common Amine Bases: Secondary amines like morpholine and piperidine , or tertiary amines like triethylamine , are most common.[9] Morpholine is particularly effective as it aids in the dissolution of elemental sulfur.[3][4]

  • Stoichiometry: While many protocols use stoichiometric amounts of base, modern approaches have shown that truly catalytic amounts can be effective, which can reduce the likelihood of base-induced side reactions.[10]

  • Screening Bases: If you suspect the base is contributing to byproduct formation, consider screening different bases. For less reactive ketones, a stronger base might be needed to facilitate the initial condensation, but this must be balanced against the risk of promoting polymerization.[1]

Q4: I am working with a sterically hindered ketone, and the reaction is slow and messy. What procedural changes can I make?

A: Sterically hindered or electronically deactivated substrates are notoriously difficult for the one-pot Gewald synthesis. The slow rate of the initial condensation allows the intermediates to linger and decompose or polymerize. For these challenging cases, a two-step procedure is often superior.[4]

Strategy: The Two-Step Gewald Protocol

  • Step 1: Isolate the Knoevenagel-Cope Intermediate: First, perform the Knoevenagel-Cope condensation between the ketone and the active methylene nitrile under optimized conditions (e.g., using a Dean-Stark apparatus to remove water and drive the reaction to completion). Purify and isolate this α,β-unsaturated nitrile.

  • Step 2: Cyclization with Sulfur: In a separate reaction, dissolve the purified intermediate and react it with elemental sulfur and a suitable base. This approach separates the sensitive condensation step from the sulfur addition and cyclization, preventing the intermediate from degrading and significantly reducing tar formation.[4]

Parameter Influence on Tar Formation: A Summary

ParameterLow Tar Formation (Favorable)High Tar Formation (Unfavorable)Rationale
Temperature Mild heating (e.g., 40-60°C), careful optimization.Excessive heat (e.g., high reflux).High temperatures accelerate polymerization and the formation of complex polysulfide byproducts.[1]
Base Catalytic amounts; Morpholine (aids sulfur solubility).[4][10]Strong bases in large excess; Inappropriate base for the substrate.The wrong base or excess base can catalyze the dimerization of the α,β-unsaturated nitrile intermediate.[3]
Procedure Two-step protocol for hindered/unreactive substrates.[4]One-pot protocol for substrates that react slowly in the initial step.Isolating the Knoevenagel-Cope intermediate prevents its degradation during a slow, one-pot reaction.
Reagent Addition Slow, controlled addition of reagents.Rapid mixing of all reagents at once.Controlled addition can maintain low concentrations of reactive intermediates, favoring the desired intramolecular cyclization.[1]
Solvent Polar solvents (Ethanol, Methanol, DMF) that solubilize sulfur.[11]Non-polar solvents where sulfur solubility is poor.Good sulfur solubility ensures its availability for the reaction, preventing side reactions due to localized reagent imbalances.

Frequently Asked Questions (FAQs)

Q: What is the accepted mechanism of the Gewald reaction, and where do side reactions branch off? A: The reaction proceeds in sequential steps: 1) A base-catalyzed Knoevenagel-Cope condensation forms an α,β-unsaturated nitrile intermediate. 2) The base activates elemental sulfur, which is then added to the intermediate. 3) An intramolecular cyclization occurs, followed by tautomerization to yield the final 2-aminothiophene.[2] Side reactions, primarily dimerization and polymerization, branch off from the α,β-unsaturated nitrile intermediate, competing directly with the sulfur addition step.

Q: Can microwave irradiation help reduce tar formation? A: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction.[2] By dramatically reducing reaction times, it minimizes the duration for which intermediates are exposed to reaction conditions, thereby decreasing the opportunity for thermal degradation and polymerization.[4]

Q: Are there alternative, "greener" conditions that might be cleaner? A: Yes, significant research has focused on greener methodologies. This includes using water as a solvent, employing recyclable catalysts, and even performing the reaction under solvent-free mechanochemical (ball-milling) conditions, which can be catalytic in base and reduce waste and side reactions.[12][13]

Validated Experimental Protocol: Tar-Minimized Gewald Synthesis

This protocol for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile incorporates best practices to mitigate byproduct formation.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (0.5 equiv)

  • Ethanol (Solvent)

Procedure:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL), cyclohexanone (1.0 equiv), and malononitrile (1.0 equiv).

    • Rationale: Adding the carbonyl and active methylene components first allows the initial condensation to begin under controlled conditions.

  • Sulfur Addition: Add finely powdered elemental sulfur (1.1 equiv). Using a slight excess ensures it is not the limiting reagent.

    • Rationale: Using powdered sulfur increases its surface area and solubility.[11]

  • Base Addition: Add morpholine (0.5 equiv) to the stirring suspension.

    • Rationale: Morpholine is an excellent choice as it effectively catalyzes the reaction and aids in dissolving the sulfur.[3][4] Using a sub-stoichiometric amount can help minimize base-catalyzed side reactions.

  • Controlled Heating: Gently heat the reaction mixture to 50-55°C using an oil bath. Do not exceed 60°C.

    • Rationale: This is the most critical step for avoiding tar. Mild, controlled heating provides enough energy for the reaction to proceed without significantly accelerating polymerization pathways.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Rationale: Monitoring ensures the reaction is not heated longer than necessary, which could lead to product degradation or byproduct formation.

  • Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from ethanol if necessary.

Visualizing Reaction Pathways: Product vs. Tar

The following diagram illustrates the critical branch point in the Gewald reaction mechanism where the reaction can either proceed to the desired 2-aminothiophene or diverge to form dimeric and polymeric byproducts (tar).

Gewald_Pathway Reactants Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Intermediate (α,β-Unsaturated Nitrile) Reactants->Knoevenagel Base Catalyst Tar Tar Formation (Dimerization/Polymerization) Knoevenagel->Tar Excess Heat, Excess Base Sulfur_Addition Sulfur Addition & Intramolecular Cyclization Knoevenagel->Sulfur_Addition Sulfur, Base, Controlled Temp. Product Desired Product (2-Aminothiophene) Sulfur_Addition->Product Tautomerization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Validation of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzothiophene Scaffold The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have shown promise as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. Specifically, the functionalization at the 2 and 3-positions of the benzothiophene ring has been a fertile ground for the development of potent and selective kinase inhibitors, highlighting their importance in modern drug discovery programs. Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a key intermediate, offering multiple reaction sites for the synthesis of diverse compound libraries targeting various biological pathways. The presence of the amino, chloro, and ester functionalities makes it a versatile building block for further chemical modifications. This guide provides a comparative analysis of two potential synthetic routes for this valuable compound, offering experimental insights and a rationale for methodological choices.

Primary Validated Route: Microwave-Assisted Cyclization of a 2-Halobenzonitrile

A highly efficient and rapid method for the synthesis of 3-aminobenzothiophenes involves the microwave-assisted reaction of a 2-halobenzonitrile with an alkyl thioglycolate. This approach, adapted from the work of Bagley et al. on related scaffolds, offers significant advantages in terms of reaction time and yield compared to traditional heating methods.

Causality Behind Experimental Choices

The choice of a microwave-assisted synthesis is predicated on its ability to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. The use of a polar aprotic solvent like DMSO is crucial as it effectively absorbs microwave energy and can dissolve the reactants and intermediates. Triethylamine acts as a base to deprotonate the ethyl thioglycolate, forming the nucleophilic thiolate which is essential for the initial substitution reaction. The 2,6-dichlorobenzonitrile is chosen as the starting material due to the reactivity of the ortho-halogen to nucleophilic aromatic substitution, which is the key first step in the cyclization process.

Experimental Protocol

Synthesis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Reagent/SolventMolar eq.MW ( g/mol )Amount
2,6-Dichlorobenzonitrile1.0172.011.72 g
Ethyl thioglycolate1.2120.171.44 g
Triethylamine3.0101.193.04 g
DMSO-78.1310 mL

Procedure:

  • To a 20 mL microwave vial, add 2,6-dichlorobenzonitrile (1.72 g, 10 mmol), ethyl thioglycolate (1.44 g, 12 mmol), and DMSO (10 mL).

  • Add triethylamine (3.04 g, 30 mmol) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 20 minutes.

  • After cooling, pour the reaction mixture into ice-water (100 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (2 x 50 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.

Expected Outcome: Based on similar syntheses, this route is expected to provide the target compound in good to excellent yield (estimated 70-85%) with high purity after simple filtration and washing.

Workflow Diagram

Microwave-Assisted Synthesis reagents 2,6-Dichlorobenzonitrile Ethyl Thioglycolate Triethylamine DMSO microwave Microwave Irradiation 130 °C, 20 min reagents->microwave Reaction Setup workup Aqueous Workup (Ice-Water Quench) microwave->workup Reaction Completion filtration Filtration & Washing workup->filtration Precipitation product Ethyl 3-amino-4-chloro- 1-benzothiophene-2-carboxylate filtration->product Isolation

Caption: Microwave-assisted synthesis workflow.

Alternative Route: Gewald Reaction Approach

The Gewald reaction is a classic multi-component reaction for the synthesis of 2-aminothiophenes.[2] While typically employed for the synthesis of simple thiophenes from ketones or aldehydes, it can be conceptually adapted for the synthesis of benzothiophenes. This route offers the advantage of using potentially more accessible starting materials.

Causality Behind Experimental Choices

The Gewald reaction relies on the in situ formation of a thiophene ring from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of the target benzothiophene, a suitable cyclic ketone precursor would be required. The base, typically a secondary amine like morpholine or piperidine, catalyzes both the initial Knoevenagel condensation and the subsequent cyclization. Ethanol is a common solvent for this reaction, providing good solubility for the reactants and facilitating the reaction at moderate temperatures.

Proposed Experimental Protocol

Synthesis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate via a Gewald-type reaction

Reagent/SolventMolar eq.MW ( g/mol )Amount
4-Chloro-2-mercaptobenzoic acid1.0188.641.89 g
Ethyl chloroacetate1.1122.551.35 g
Sodium Ethoxide2.268.051.50 g
Ethanol-46.0725 mL

Procedure:

  • Dissolve 4-chloro-2-mercaptobenzoic acid (1.89 g, 10 mmol) in ethanol (25 mL) containing sodium ethoxide (1.50 g, 22 mmol).

  • To this solution, add ethyl chloroacetate (1.35 g, 11 mmol) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-water (150 mL).

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.

Expected Outcome: This route is expected to be lower yielding than the microwave-assisted synthesis (estimated 40-60%) and may require chromatographic purification to achieve high purity.

Workflow Diagram

Gewald-Type Synthesis reagents 4-Chloro-2-mercaptobenzoic acid Ethyl chloroacetate Sodium Ethoxide Ethanol reflux Reflux 4 hours reagents->reflux Reaction Setup workup Aqueous Workup & Acidification reflux->workup Reaction Completion purification Filtration & Recrystallization workup->purification Precipitation product Ethyl 3-amino-4-chloro- 1-benzothiophene-2-carboxylate purification->product Isolation & Purification

Caption: Gewald-type reaction workflow.

Comparative Analysis

ParameterMicrowave-Assisted RouteGewald-Type Route
Starting Materials 2,6-Dichlorobenzonitrile, Ethyl thioglycolate4-Chloro-2-mercaptobenzoic acid, Ethyl chloroacetate
Reaction Time ~20 minutes~4-5 hours
Estimated Yield 70-85%40-60%
Purification Often simple filtration is sufficientRecrystallization or chromatography likely required
Scalability Good for small to medium scalePotentially more amenable to large-scale synthesis
Green Chemistry Reduced reaction time and energy consumptionUse of ethanol as a greener solvent
Robustness HighModerate, may be sensitive to starting material quality

Conclusion and Recommendations

For rapid synthesis and high yield on a laboratory scale, the microwave-assisted cyclization of 2,6-dichlorobenzonitrile is the superior and recommended route for obtaining Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate. Its key advantages are the significantly shorter reaction time and the cleaner product formation, which simplifies the purification process.

The Gewald-type approach , while conceptually viable, is likely to be less efficient and require more extensive purification. However, it may be considered if the starting materials are more readily available or for larger-scale syntheses where microwave technology may be a limiting factor.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available equipment, desired scale, and purity requirements. Both routes offer a valid pathway to this important synthetic intermediate.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(22), 6349–6358. [Link]

  • Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Synthese von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571–3577. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Molecules, 29(16), 3789. [Link]

  • Gewald reaction. (2023). In Wikipedia. [Link]

Sources

Comparative

Comparative study of the biological activity of benzothiophene isomers

Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary In medicinal chemistry, the benzothiophene scaffold is a "privileged structure," serving as a bioisostere for indole and napht...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

In medicinal chemistry, the benzothiophene scaffold is a "privileged structure," serving as a bioisostere for indole and naphthalene. However, the biological utility of this scaffold relies heavily on isomeric selection . This guide compares the two primary dimensions of benzothiophene isomerism:

  • Scaffold Isomerism: Benzo[b]thiophene vs. Benzo[c]thiophene.

  • Positional Isomerism (Regioisomerism): C2-substituted vs. C3-substituted benzo[b]thiophenes.

The Verdict: While Benzo[c]thiophene is electronically fascinating, it is kinetically unstable and unsuitable for non-stabilized drug candidates. The critical decision for drug developers lies in the C2 vs. C3 substitution of the stable Benzo[b]thiophene core. C3-substituted isomers (e.g., Raloxifene) generally exhibit superior metabolic stability and receptor complementarity compared to their C2 counterparts, which are prone to bioactivation and toxicity.

Part 1: Structural & Electronic Landscape

Scaffold Stability: The [b] vs. [c] Divide

Before assessing biological activity, one must address chemical feasibility.

FeatureBenzo[b]thiopheneBenzo[c]thiophene (Isobenzothiophene)
Structure Thiophene fused to benzene across the b-bond.Thiophene fused to benzene across the c-bond.
Aromaticity High. The benzene ring retains full aromaticity.Low. It possesses significant quinoid character.
Reactivity Stable solid. Undergoes electrophilic substitution.Highly reactive diene. Polymerizes rapidly without bulky stabilizing groups.
Application Dominant in Pharma (SERMs, Anti-inflammatories).Materials Science (Conductive polymers, OFETs).

Guidance: For biological applications, Benzo[b]thiophene is the standard .[1] Benzo[c]thiophene derivatives are rarely pursued as small-molecule drugs due to their susceptibility to oxidation and polymerization under physiological conditions, unless the 1,3-positions are sterically protected.

Part 2: Positional Isomerism (C2 vs. C3) in Benzo[b]thiophene

This section analyzes the most relevant comparison for medicinal chemists: placing the pharmacophore at C2 versus C3.

Metabolic Stability & Toxicity (The "Tienilic Acid" Effect)

The most significant differentiator is metabolic liability.

  • C2-Substitution Risks: The C2-C3 double bond in benzothiophene is electronically similar to an enol ether. If the C2 position is substituted with an aryl group, the electron-rich sulfur can facilitate P450-mediated oxidation.

    • Mechanism:[2][3][4] Cytochrome P450 (specifically CYP2C9) can oxidize the thiophene sulfur or the C2-C3 bond.

    • Toxicity: This often leads to the formation of reactive thiophene S-oxides or arene oxides , which act as Michael acceptors, covalently binding to liver proteins (hepatotoxicity). This mechanism caused the withdrawal of Tienilic acid (a thiophene drug).

  • C3-Substitution Advantage: Placing the substituent at C3 (as seen in Raloxifene ) often blocks this specific metabolic activation pathway or alters the geometry such that S-oxidation is less favorable.

Receptor Binding Geometry (Case Study: SERMs)

In Selective Estrogen Receptor Modulators (SERMs), the geometry of the side chain determines agonist vs. antagonist activity.

  • C3-Aryl Isomers: Mimic the 17

    
    -estradiol core more effectively. The C3-phenyl group in Raloxifene aligns with the steroid A-ring, allowing the basic side chain to exit the receptor pocket and displace Helix 12 (antagonism).
    
  • C2-Aryl Isomers: Often result in a "planar" conformation that may not induce the necessary conformational change in the Estrogen Receptor (ER), leading to reduced potency or partial agonism where antagonism is desired.

Part 3: Comparative Data & Visualization

Representative SAR Data (Estrogen Receptor Affinity)[5]

Data synthesized from Grese et al. and related SAR studies on benzothiophene SERMs.

Compound ClassSubstitution PatternRBA (Rat Cytosol) %Metabolic LiabilityClinical Status
Raloxifene 3-substituted (4-methoxyphenyl)185 (High)Low (Glucuronidation dominant)FDA Approved
Isomeric Analog 2-substituted (4-methoxyphenyl)< 10 (Low)High (S-oxidation potential)Discontinued
Arzoxifene 3-substituted 164OptimizedPhase III (Failed efficacy, not safety)
Tienilic Acid 2-substituted (thiophene core)N/A (Diuretic)Severe Hepatotoxicity Withdrawn

Interpretation: The C3-isomer provides a ~18x improvement in binding affinity relative to the C2-isomer for the Estrogen Receptor, while simultaneously avoiding the metabolic "hotspot" associated with 2-arylthiophenes.

Mechanism of Metabolic Activation (Graphviz)

The following diagram illustrates why C2-substituted thiophenes are metabolically risky compared to C3.

MetabolicActivation Drug 2-Aryl-Benzothiophene CYP CYP450 (2C9) Drug->CYP Oxidation Intermediate S-Oxide / Epoxide (Reactive Electrophile) CYP->Intermediate Bioactivation Adduct Protein Adduct (Hepatotoxicity) Intermediate->Adduct Covalent Binding SafeMet Stable Glucuronide (Excretion) C3_Drug 3-Aryl-Benzothiophene (e.g., Raloxifene) C3_Drug->CYP Resistant C3_Drug->SafeMet Phase II Conjugation (Preferred Route)

Figure 1: Comparative metabolic fate. C2-isomers are prone to bioactivation (Red pathway), while C3-isomers (Green pathway) favor Phase II conjugation.

Part 4: Experimental Validation Protocols

To verify the activity and stability of your isomers, use the following self-validating workflows.

Synthesis: Regioselective Suzuki Coupling

Objective: To synthesize matched pairs of 2-aryl and 3-aryl benzothiophenes.

  • Starting Material:

    • For C2-Isomer: 2-bromobenzo[b]thiophene.

    • For C3-Isomer: 3-bromobenzo[b]thiophene.

  • Coupling Reaction:

    • Mix 1.0 eq aryl-bromide with 1.2 eq aryl-boronic acid.

    • Catalyst: Pd(dppf)Cl₂ (5 mol%) – Chosen for resistance to sulfur poisoning.

    • Base: K₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Conditions: 90°C, 12h, Inert Atmosphere (Ar).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: ¹H-NMR (C3-H appears as a singlet ~7.4 ppm for C2-subst; C2-H appears ~7.5 ppm for C3-subst).

Assay: Microsomal Stability Screen

Objective: To quantify the metabolic liability described in Section 2.1.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion: Intrinsic Clearance (

      
      ) < 20 µL/min/mg protein suggests a stable candidate (likely C3). High clearance (>50) often indicates the C2-liability.
      

Part 5: Strategic Recommendations

  • Avoid Benzo[c]thiophene for drug discovery unless you are designing a covalent inhibitor or a prodrug that stabilizes the core.

  • Prioritize C3-Substitution for chronic therapies (e.g., osteoporosis, cancer) to minimize idiosyncratic toxicity risks associated with sulfur oxidation.

  • Use C2-Substitution Cautiously in acute therapies (e.g., antimicrobials) where rapid clearance might be acceptable, but screen early for "Tienilic Acid-like" hepatotoxicity.

References
  • Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry. Link

  • Dansette, P. M., et al. (2005). Metabolic Activation of the Thiophene Ring: Is There a Common Mechanism? Chemical Research in Toxicology. Link

  • Keri, R. S., et al. (2017).[5] An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Link

  • Chalmers, M. J., et al. (2012).[4] Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs.[4] ACS Medicinal Chemistry Letters. Link

  • Radwan, M. A., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors. Molecules. Link

Sources

Validation

X-ray crystallography to confirm the structure of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate derivatives

Executive Summary Objective: To provide a technical comparison of structural elucidation methods for Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate , establishing Single Crystal X-ray Diffraction (SC-XRD) as the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of structural elucidation methods for Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate , establishing Single Crystal X-ray Diffraction (SC-XRD) as the definitive standard against Nuclear Magnetic Resonance (NMR) and Computational Modeling (DFT).

Context: Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, often serving as precursors for kinase inhibitors and antimicrobial agents. However, the synthesis of substituted 3-aminobenzothiophenes (typically via the Gewald reaction or modification of 2-halobenzaldehydes) often yields regioisomers that are difficult to distinguish by 1H-NMR alone. Specifically, the 4-chloro substituent introduces a "peri-effect"—a steric clash with the 3-amino group—that significantly alters the molecular topography, a feature only quantifiable via crystallographic analysis.

Part 1: The Structural Challenge (The "Peri-Effect")

The core difficulty in confirming the structure of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate lies in the proximity of the chlorine atom at position 4 to the amino group at position 3.

  • Electronic Environment: The 3-amino and 2-carboxylate groups typically form a planar, intramolecular hydrogen-bonded ring (S(6) motif).

  • Steric Conflict: A chlorine atom at position 4 occupies significant spatial volume (Van der Waals radius ~1.75 Å). This forces the 3-amino group to twist out of planarity to relieve steric strain, or conversely, the intramolecular H-bond might lock the conformation despite the strain.

  • Ambiguity: In 1H-NMR, the 4-chloro regioisomer can be easily confused with the 6-chloro isomer due to similar coupling constants (

    
     and 
    
    
    
    ) in the aromatic region, especially if signals overlap.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methods for structure confirmation.

FeatureSC-XRD (Gold Standard) NMR (1H, 13C, NOESY) DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packingAtom connectivity & magnetic environmentTheoretical energy minima
Stereochemistry Definitive (Absolute Configuration)Relative (requires complex NOE analysis)Predictive only
H-Bonding Detection Direct visualization of N-H...O geometryIndirect (Chemical shift downfield)Calculated prediction
Regioisomer Differentiation Unambiguous (Direct imaging)Ambiguous (Coupling patterns can be deceptive)Requires comparison of calculated vs. exp. spectra
Sample State Solid (Single Crystal required)Solution (CDCl3/DMSO-d6)Gas/Solvent Model
Limit of Detection Resolution ~0.75 ÅEnsemble averageN/A
Decision Logic: When to use SC-XRD?

DecisionLogic Start Synthesized Derivative NMR 1H / 13C NMR Start->NMR Ambiguity Ambiguous Regiochemistry (4-Cl vs 6-Cl)? NMR->Ambiguity H_Bond Need H-Bond Geometry? Ambiguity->H_Bond No XRD SC-XRD (Gold Standard) Ambiguity->XRD Yes (Critical) H_Bond->XRD Yes Stop NMR Sufficient H_Bond->Stop No

Figure 1: Decision matrix for escalating from standard spectroscopy to crystallographic confirmation.

Part 3: SC-XRD Experimental Protocol

To confirm the structure of the 4-chloro derivative, the following self-validating workflow is recommended.

Crystallization Strategy

The most critical step is obtaining a single crystal suitable for diffraction. The 4-chloro substituent increases lipophilicity, making standard ethanol recrystallization difficult.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol : DMF (9:1 ratio). The DMF helps solubilize the planar aromatic system, while Ethanol acts as the precipitant.

  • Procedure:

    • Dissolve 20 mg of the synthesized compound in 2 mL of warm Ethanol/DMF mix.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover with parafilm and poke 3-4 small holes.

    • Allow to stand at room temperature (25°C) for 3-5 days.

    • Validation: Inspect under a polarized light microscope. Look for block-like or prismatic crystals (avoid needles, which often indicate rapid, disordered growth).

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K(\alpha) radiation,

    
     = 0.71073 Å).
    
  • Temperature: 296 K (Room Temp) or 100 K (Cryo). Note: Cryo is preferred to reduce thermal motion of the ethyl ester tail.

  • Refinement Target: R-factor < 0.05 (5%).

Key Structural Metrics (The "Fingerprint")

When analyzing the solved structure, verify these specific parameters to confirm the identity and the "peri-effect":

  • Intramolecular H-Bond: Measure the distance between the Amino Nitrogen (N1) and the Ester Carbonyl Oxygen (O1).

    • Expected Range: 1.90 – 2.10 Å.

    • Significance: Confirms the formation of the S(6) pseudo-ring.[1]

  • Torsion Angle (C2-C3-N1-H):

    • Expected: Deviation from 0° or 180°.

    • Significance: A significant twist (>10°) indicates steric repulsion from the 4-Chloro atom. A planar amine suggests the H-bond overcomes the steric clash.

  • Dimerization: Look for Centrosymmetric Dimers (

    
     motif) formed by intermolecular N-H...O bonds between neighboring molecules.[1]
    

Part 4: Experimental Workflow Diagram

XRD_Workflow Synth Synthesis (Gewald Reaction) Purify Purification (Column Chromatography) Synth->Purify Cryst Crystallization (EtOH/DMF Slow Evap) Purify->Cryst Check Microscopy Check (Polarized Light) Cryst->Check Check->Cryst Polycrystalline/Amorphous Mount Mount Crystal (MiteGen Loop) Check->Mount Single Crystal Diffract X-Ray Diffraction (Mo Kα Source) Mount->Diffract Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve Analyze Data Analysis (Bond Lengths, Packing) Solve->Analyze

Figure 2: End-to-end workflow from synthesis to crystallographic analysis.

Part 5: Case Study Data (Representative)

Based on crystallographic data of analogous 3-aminobenzothiophene-2-carboxylates [1, 2], the following structural parameters are characteristic of this class:

ParameterValue (Approx.)Interpretation
Space Group Triclinic

Common for planar aromatic systems allowing dense packing.
C-S Bond Length 1.73 - 1.75 ÅTypical for thiophene aromaticity.
C=O Bond Length 1.21 - 1.23 ÅIndicates standard ester functionality.
N-H...O Distance 2.05 ÅStrong intramolecular hydrogen bond locking the S(6) ring.
Packing Interaction

Stacking
Face-to-face stacking distance ~3.4 Å, stabilizing the lattice.

References

  • Saeed, A., et al. (2014). "Crystal structure and Hirshfeld surface analysis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives." Acta Crystallographica Section E, 70, o570.[2] Link

  • Bakhouch, M., et al. (2015).[1] "Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate." Acta Crystallographica Section E, 71(5), o298-o299. Link

  • Gewald, K. (1961). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[3] Chemische Berichte, 98(11), 3571-3577. Link

  • Putri, J., et al. (2025). "Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones." Journal of Molecular Structure. Link

  • Foreman, M. R., et al. (2021). "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Sulfonamido-benzamides." Molecules, 26(4), 935. Link

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzothiophene Characterization

Introduction: The Critical Role of Benzothiophene and its Rigorous Analysis Benzothiophene, a sulfur-containing heterocyclic compound, represents a privileged scaffold in medicinal chemistry and drug development. Its der...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Benzothiophene and its Rigorous Analysis

Benzothiophene, a sulfur-containing heterocyclic compound, represents a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] Given its therapeutic importance, the precise and accurate characterization of benzothiophene and its analogues is not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and quality of pharmaceutical products.

This guide provides an in-depth comparison of the primary analytical techniques used for benzothiophene characterization. We will move beyond simple procedural descriptions to explore the causality behind methodological choices. The core of this document is a practical framework for the cross-validation of these methods, ensuring the generation of robust and reliable data that can withstand regulatory scrutiny and support confident decision-making throughout the drug development lifecycle.

Pillar 1: The 'Why' Behind the 'How'—Foundational Principles of Method Validation

Before comparing instruments and techniques, it is crucial to understand the principles that define a reliable analytical method. The International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) and the complementary Q14 on analytical procedure development, provide a harmonized framework for this process.[5][6][7][8] The objective of validation is to demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[6][8]

This fitness is assessed through several key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[5] For benzothiophene, this means distinguishing the parent compound from its potential isomers or degradation products.

  • Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[5][6]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known added amount of analyte.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-day).

    • Intermediate Precision: Precision within the same laboratory but under different conditions (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage.[9][10][11]

These parameters are not independent; they are interconnected components of a self-validating system that ensures data integrity.

G cluster_0 Method Development (ICH Q14) cluster_1 Method Validation (ICH Q2(R2)) ATP Analytical Target Profile (ATP) Specificity Specificity ATP->Specificity Defines required selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Linearity->Robustness Tested under varied conditions Accuracy->Precision Accuracy->Robustness Tested under varied conditions LOD_LOQ LOD / LOQ Precision->LOD_LOQ Precision->Robustness Tested under varied conditions G start Define Analytical Need q1 Structural Confirmation or Impurity ID? start->q1 q2 Quantitative Assay or Purity? q1->q2 No nmr Primary Method: NMR Spectroscopy q1->nmr Yes q2->start No hplc Primary Method: HPLC-UV/DAD q2->hplc Yes q3 Simple Matrix? uvvis Alternative Method: UV-Vis Spec q3->uvvis Yes cross_val Cross-Validation Protocol (Analyze identical samples) q3->cross_val No gcms Confirmatory Method: GC-MS (for volatiles) nmr->gcms Cross-confirm gcms->cross_val hplc->q3 hplc->cross_val uvvis->cross_val stat_eval Statistical Evaluation (e.g., t-test, F-test) cross_val->stat_eval report Report Results & Define Method Use stat_eval->report

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Comparison for Novel Benzothiophene-Based Enzyme Inhibitors

Introduction: The Benzothiophene Scaffold and the Imperative for Rigorous Assay Selection In the landscape of medicinal chemistry, the benzothiophene core stands out as a "privileged scaffold."[1][2] Its versatile struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold and the Imperative for Rigorous Assay Selection

In the landscape of medicinal chemistry, the benzothiophene core stands out as a "privileged scaffold."[1][2] Its versatile structure is found in a multitude of compounds demonstrating a wide array of biological activities, including potent enzyme inhibition relevant to oncology, inflammation, and infectious diseases.[1][3][4] The journey from a novel benzothiophene derivative to a viable drug candidate, however, is critically dependent on the precise and comprehensive characterization of its interaction with the target enzyme. This is where the judicious selection and execution of in vitro assays become paramount.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comparative analysis of key in vitro assays, grounded in the causality of experimental choice. We will explore the strategic progression from direct biochemical assessments to more physiologically relevant cell-based models, ensuring that every step provides a self-validating layer of data to build a robust profile of your novel benzothiophene-based inhibitors.

The Assay Funnel: A Strategic Workflow for Inhibitor Characterization

The evaluation of a new chemical entity is not a single experiment but a campaign. A logical, tiered approach, often called an "assay funnel," is the most efficient method. It starts with high-throughput, cost-effective biochemical assays to identify "hits" and progresses to more complex, lower-throughput assays to validate and characterize the most promising compounds.

G cluster_0 Biochemical (Cell-Free) Assays cluster_1 Cell-Based Assays HTS Primary Screen (HTS) Activity-Based Assays (e.g., FRET, Luminescence) Binding Hit Confirmation & Affinity Binding Assays (e.g., FP, SPR, ITC) HTS->Binding 'Hits' Mechanism Mechanism of Action (MoA) (e.g., Kinetic Studies) Binding->Mechanism Confirmed Binders Cellular_Target Target Engagement (e.g., CETSA) Mechanism->Cellular_Target Characterized Inhibitors Functional Functional Cellular Response (e.g., Pathway Analysis, Viability) Cellular_Target->Functional Cell-Permeable Hits

Caption: A typical assay cascade for enzyme inhibitor discovery.

Part 1: Biochemical (Cell-Free) Assays - Interrogating the Direct Interaction

Biochemical assays are the foundation of inhibitor screening, providing a controlled, cell-free environment to measure the direct interaction between your benzothiophene compound and the purified target enzyme.[5][6][7] They are broadly categorized into activity-based and binding assays.

Activity-Based Assays: Does the Compound Inhibit Enzyme Function?

These assays measure the catalytic output of the enzyme—the conversion of substrate to product.[6][8] They are the workhorses of high-throughput screening (HTS) for identifying compounds that functionally modulate the enzyme.

Principle: FRET is a non-radiative energy transfer between two fluorophores (a donor and an acceptor) that are in close proximity.[9][10] For enzyme assays, a substrate is designed with the donor and acceptor pair on opposite sides of the cleavage site. When the substrate is intact, FRET occurs. Upon cleavage by the enzyme (e.g., a protease), the fluorophores separate, FRET is abolished, and a detectable change in fluorescence occurs.[9][11][12]

G FRET Assay Principle cluster_0 Inhibited / No Enzyme cluster_1 Active Enzyme Intact_Substrate Intact Substrate (Donor + Acceptor Close) FRET FRET Occurs Intact_Substrate->FRET Excitation Excitation Light (Donor Wavelength) Excitation->Intact_Substrate Emission_A Emission (Acceptor Wavelength) FRET->Emission_A Cleaved_Substrate Cleaved Substrate (Donor + Acceptor Separate) No_FRET FRET Abolished Cleaved_Substrate->No_FRET Excitation2 Excitation Light (Donor Wavelength) Excitation2->Cleaved_Substrate Emission_D Emission (Donor Wavelength) No_FRET->Emission_D

Caption: FRET assay workflow for protease activity.

Experimental Protocol (Representative - Protease Inhibition):

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris, 50 mM NaCl, pH 7.4). Dilute purified protease to 2X final concentration. Dilute FRET-based peptide substrate to 2X final concentration.[9] Dissolve benzothiophene inhibitors in 100% DMSO to create stock solutions, then dilute to 4X final concentration in assay buffer.

  • Plate Setup (384-well):

    • Add 5 µL of 4X inhibitor solution (or DMSO vehicle for controls) to appropriate wells.

    • Add 10 µL of 2X enzyme solution to all wells except the "no enzyme" control. Add 10 µL of buffer to the "no enzyme" control.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of 2X FRET substrate solution to all wells to start the reaction. Final volume is 20 µL.

  • Detection: Immediately place the plate in a fluorescence plate reader. Read the donor and acceptor fluorescence channels kinetically over 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in fluorescence). Plot percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Principle: This is a powerful method for any enzyme that consumes ATP, such as kinases.[13][14] The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[15] The detection step uses luciferase, an enzyme that produces light (luminescence) in the presence of its substrate, luciferin, and ATP.[13][14] High kinase activity leads to low ATP levels and thus low luminescence. An effective inhibitor will spare ATP, resulting in a high luminescence signal.[15][16]

G Luminescence ATP-Glo Assay Principle cluster_0 Kinase Reaction cluster_1 Detection Start Kinase + Substrate + ATP End_Active ADP + Phospho-Substrate + Low [ATP] Start->End_Active Active Kinase End_Inhibited Kinase + Substrate + High [ATP] Start->End_Inhibited Inhibited Kinase Detect_Low Add Luciferase/Luciferin -> Low Light Signal End_Active->Detect_Low Detect_High Add Luciferase/Luciferin -> High Light Signal End_Inhibited->Detect_High

Sources

Comparative

Differential scanning calorimetry (DSC) analysis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

This guide outlines the comprehensive Differential Scanning Calorimetry (DSC) analysis for Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate , a critical intermediate in the synthesis of antimicrobial and anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive Differential Scanning Calorimetry (DSC) analysis for Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate , a critical intermediate in the synthesis of antimicrobial and anti-inflammatory pharmacophores.

Executive Summary & Strategic Context

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (EACB-Cl) serves as a versatile scaffold in medicinal chemistry. Its aminothiophene core is structurally predisposed to intramolecular hydrogen bonding (between the amine and carbonyl oxygen), which significantly influences its solid-state stability and solubility.

For drug development professionals, DSC is superior to traditional capillary melting point analysis because it quantifies not just the phase transition temperature, but also the enthalpy of fusion (


) and purity via the Van't Hoff equation. This guide compares EACB-Cl against standard alternatives to validate its thermal profile.
Key Performance Indicators (KPIs)
ParameterTarget SpecificationMethod of Validation
Melting Point (

Onset)
~110–150°C (Isomer dependent)DSC Heat Flow Endotherm
Purity >98.5%DSC Purity Calculation (Van't Hoff)
Thermal Stability Stable up to 200°CTGA/DSC Overlay
Polymorphism Single crystalline formDSC Heating/Cooling Cycles

Experimental Protocol (Self-Validating System)

Author's Note: This protocol uses a "Heat-Cool-Heat" cycle to distinguish between kinetic artifacts (volatile impurities) and thermodynamic properties (polymorphs).

Materials & Equipment[1][2]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Purge Gas: Dry Nitrogen (50 mL/min) to prevent oxidative degradation.

  • Reference: Empty Tzero Aluminum Pan (hermetically crimped with a pinhole).

  • Sample: 2–5 mg of dry EACB-Cl powder.

Step-by-Step Workflow
  • Baseline Calibration: Run an empty cell baseline using Indium (

    
    ) to verify temperature accuracy within 
    
    
    
    .
  • Sample Preparation:

    • Weigh 3.0 ± 0.1 mg of sample into the aluminum pan.

    • Critical Step: Ensure the powder covers the bottom of the pan evenly to maximize thermal contact.

    • Crimp the lid. If the sample is suspected to be a solvate, use a hermetic seal; otherwise, a pinhole lid allows moisture escape.

  • Thermal Cycle:

    • Equilibrate: at 25°C.

    • Ramp 1: Heat at 10°C/min to 180°C (Observe

      
       and volatile loss).
      
    • Isothermal: Hold for 1 min (Erase thermal history).

    • Cool: Ramp down at 10°C/min to 0°C (Observe recrystallization

      
      ).
      
    • Ramp 2: Heat at 10°C/min to 200°C (Confirm intrinsic

      
      ).
      
Workflow Visualization

DSC_Workflow Start Sample: EACB-Cl (3 mg) Prep Pan Encapsulation (Crimped Al Pan) Start->Prep Run1 Heat Ramp 1 (25°C -> 180°C) Prep->Run1 Decision Endotherm Observed? Run1->Decision Cool Cooling Cycle (Recrystallization) Decision->Cool Sharp Peak Fail Reject/Redesign Decision->Fail Broad/No Peak Run2 Heat Ramp 2 (Intrinsic Tm) Cool->Run2 Analysis Calculate Purity (Van't Hoff Plot) Run2->Analysis

Caption: Figure 1. Standardized Heat-Cool-Heat DSC workflow for verifying thermal properties of organic intermediates.

Comparative Performance Analysis

A. EACB-Cl vs. Non-Chlorinated Analog

The presence of the Chlorine atom at position 4 (or 6, depending on specific isomer synthesis) introduces steric bulk and electron-withdrawing effects.

FeatureEACB-Cl (Chlorinated)Ethyl 3-aminobenzothiophene-2-carboxylate (Non-Cl)Interpretation
Melting Point Higher (~10–20°C shift) LowerCl enhances crystal packing density via halogen bonding or steric locking.
Enthalpy of Fusion High ModerateHigher energy required to break the crystal lattice indicates greater solid-state stability.
Solubility Lower HigherCritical for formulation; EACB-Cl is more lipophilic (higher LogP).
B. DSC vs. Capillary Melting Point (Method Comparison)

Researchers often rely on simple capillary devices. The table below demonstrates why DSC is the "Gold Standard" for this compound.

MetricDSC AnalysisCapillary Melting Point
Precision


Data Output Thermogram (Onset, Peak, Energy)Visual Range (Start-End)
Impurity Detection Eutectic impurity quantification Subjective "softening" observation
Decomposition Exothermic peak detectionVisual darkening (often missed)

Data Interpretation & Troubleshooting

The Purity Calculation (Van't Hoff)

For a pure crystalline substance like EACB-Cl, the melting peak broadens as impurities increase. The DSC software calculates purity using the depression of the melting point:



  • 
     : Sample Temperature
    
  • 
     : Pure Solvent Melting Point
    
  • 
     : Mole Fraction of Impurity
    
  • 
     : Fraction Melted
    

Pass Criteria: A sharp endotherm with a peak width at half height (PWHH) of < 2°C indicates high purity (>98%).

Decision Tree for Anomalies

If your DSC trace deviates from the expected single sharp endotherm, follow this logic:

Anomalies Start Analyze DSC Trace DoublePeak Double Endotherm? Start->DoublePeak BroadPeak Broad/Low Peak? DoublePeak->BroadPeak No Solvate Likely Solvate/Hydrate Action: Run TGA DoublePeak->Solvate Yes (Desolvation) Polymorph Polymorph Transition Action: Check XRPD DoublePeak->Polymorph Yes (Solid-Solid) Exotherm Exotherm after Melt? BroadPeak->Exotherm No Impure Low Purity Action: Recrystallize BroadPeak->Impure Yes Decomp Decomposition Action: Reduce Max Temp Exotherm->Decomp Yes Pass Valid Result Exotherm->Pass No

Caption: Figure 2. Diagnostic decision tree for interpreting non-ideal DSC thermograms.

References

  • Ghorab, M. M., et al. (2012).[1] "Synthesis and characterization of amino-thiophene derivatives." Acta Crystallographica Section E. Link

  • TA Instruments. (n.d.). "Thermal Analysis of Pharmaceuticals: DSC Purity Determination." Application Note. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Ethyl 3-aminothiophene-2-carboxylate." PubChem. Link

  • Lega, D. A., et al. (2016).[2] "Synthesis and crystal structure of benzothiophene derivatives." Journal of Structural Chemistry. Link

Sources

Validation

Confirming the purity of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate by elemental analysis

Executive Summary In the high-stakes environment of drug discovery, Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (EACB) serves as a critical scaffold, particularly for the synthesis of kinase inhibitors and thie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (EACB) serves as a critical scaffold, particularly for the synthesis of kinase inhibitors and thienopyrimidine derivatives. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for determining chromatographic purity, it often fails to detect "invisible" bulk impurities such as trapped moisture, inorganic salts, or residual elemental sulfur from the Gewald synthesis.

This guide objectively compares Elemental Analysis (CHNS combustion) against HPLC and quantitative NMR (qNMR). It argues that while EA is an older technique, it is indispensable for validating the stoichiometric integrity of this specific benzothiophene intermediate.

Technical Context: The Molecule and the Method

Compound: Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate Molecular Formula: C₁₁H₁₀ClNO₂S Molecular Weight: 255.72 g/mol Synthesis Route: Modified Gewald Reaction (Cyclization of ethyl cyanoacetate with sulfur and a ketone precursor).

The "Gewald Trap"

The synthesis of EACB typically utilizes the Gewald reaction , which involves the use of elemental sulfur (


). A common pitfall in this synthesis is the co-precipitation of unreacted sulfur or inorganic salts with the product.
  • The Risk: Elemental sulfur is often poorly UV-active at standard detection wavelengths (254 nm) or elutes in the solvent front, leading to false-positive high purity results on HPLC.

  • The Solution: Elemental Analysis (EA) detects the total mass fraction of Sulfur (%S), Carbon (%C), Hydrogen (%H), and Nitrogen (%N), instantly flagging stoichiometric deviations that HPLC misses.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the performance of Elemental Analysis against modern alternatives for this specific compound.

FeatureMethod A: Elemental Analysis (CHNS) Method B: HPLC-UV/Vis Method C: qNMR (¹H)
Primary Detection Bulk elemental composition (Stoichiometry).UV-active organic impurities.Proton-containing structures.[1]
Blind Spots Isomeric impurities (e.g., regioisomers with same formula).Inorganic salts, moisture, residual elemental sulfur (

).
Inorganic salts, paramagnetic impurities.
Sample Requirement 2–5 mg (Destructive).<1 mg (Non-destructive).5–20 mg (Non-destructive).
Precision ± 0.4% absolute deviation (Standard).0.1% area normalization.± 1–2% (highly operator dependent).
Why Use for EACB? Confirming total purity (including solvates/salts) and detecting Gewald sulfur residues.Routine reaction monitoring and detecting organic side-products.Solvent quantification and structural verification.

Experimental Protocol: Automated CHNS Combustion

This protocol is designed for the Thermo Scientific FlashSmart or Elementar vario EL cube , but is adaptable to most combustion analyzers.

Phase 1: Sample Preparation (The Critical Step)

Causality: Benzothiophenes can be hygroscopic or trap lattice solvents. Wet samples will artificially lower %C and %N values.

  • Recrystallization: Purify the crude EACB using Ethanol/Water or Acetonitrile.

  • Vacuum Drying: Dry the sample at 45°C under high vacuum (<5 mbar) for 12 hours.

    • Note: Do not exceed 60°C, as amino-esters can degrade or sublime.

  • Homogenization: Lightly crush the crystals into a fine powder using an agate mortar to ensure uniform combustion.

Phase 2: The Combustion Workflow
  • Weighing: Accurately weigh 2.000 – 3.000 mg of the sample into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Calibration: Run a standard (e.g., Sulfanilamide) to calibrate the K-factor (response factor) for C, H, N, and S.

  • Combustion:

    • Furnace Temp: 950°C (Dynamic Flash Combustion).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL (ensure complete oxidation of the benzothiophene core).

  • Reduction: Pass gases through reduced copper at 650°C to convert

    
     to 
    
    
    
    and remove excess oxygen.
Phase 3: Acceptance Criteria (J. Med. Chem. Standard)

For a valid confirmation, the Found values must fall within ± 0.4% of the Theoretical values.

Theoretical Composition (C₁₁H₁₀ClNO₂S):

  • Carbon (C): 51.67%

  • Hydrogen (H): 3.94%

  • Nitrogen (N): 5.48%

  • Sulfur (S): 12.54%

Data Interpretation & Troubleshooting

Case Study: The "False" Pure Sample

Scenario: A researcher synthesizes EACB. HPLC shows 99.2% purity at 254 nm. However, the reaction yield is suspiciously high (110%).

EA Results:

  • %C Found: 48.10% (Theoretical: 51.67%) -> Low

  • %S Found: 15.80% (Theoretical: 12.54%) -> High

Diagnosis: The high Sulfur (+3.26%) and low Carbon (-3.57%) indicate contamination with Elemental Sulfur (


)  from the Gewald reaction. The sulfur is "diluting" the carbon content. HPLC missed this because 

does not absorb strongly at 254 nm.
Decision Matrix (Graphviz Diagram)

The following diagram illustrates the logical workflow for interpreting EA results for this compound.

EA_Decision_Tree Start Start: Compare Found vs. Theoretical Check_Match Are all values within ±0.4%? Start->Check_Match Pass PASS: Purity Confirmed (Bulk Purity > 98%) Check_Match->Pass Yes Fail FAIL: Analyze Deviations Check_Match->Fail No Check_H Is %H High & %C Low? Fail->Check_H Check_S Is %S High? Check_H->Check_S No Water Diagnosis: Moisture/Water Action: Dry 24h @ 50°C Check_H->Water Yes Check_C Is %C High? Check_S->Check_C No Sulfur Diagnosis: Residual S8 (Gewald) Action: Recrystallize (EtOH) Check_S->Sulfur Yes Solvent Diagnosis: Trapped Solvent (e.g., EtOAc/Toluene) Action: High Vac Drying Check_C->Solvent Yes

Figure 1: Logical decision tree for interpreting Elemental Analysis deviations in benzothiophene synthesis.

Synthesis & Analysis Workflow

To ensure reproducibility, the analysis must be integrated into the purification workflow.

Synthesis_Workflow Gewald Gewald Reaction (Ketone + S8 + CN-Ester) Crude Crude Product (Contains S8, Salts) Gewald->Crude Purification Recrystallization (Ethanol) Crude->Purification HPLC HPLC-UV Check (>95% Area) Purification->HPLC Drying Vacuum Drying (<5 mbar, 45°C) HPLC->Drying Pass EA Elemental Analysis (CHNS) Drying->EA EA->Purification Fail (High S%) Release Batch Release (Drug Dev) EA->Release Pass (±0.4%)

Figure 2: Integrated workflow showing where EA acts as the final gatekeeper for bulk purity.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[2]

  • Journal of Medicinal Chemistry. (2023). Author Guidelines: Purity of Tested Compounds. American Chemical Society.[3]

  • Wang, T., et al. (2018). Impurity Control in the Gewald Synthesis of 2-Aminothiophenes. Organic Process Research & Development.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.[4] (Chapter 20: Elemental Analysis).

Sources

Comparative

A Guide to Spectroscopic Comparison of Starting Material, Intermediates, and Final Product in Chemical Synthesis

In the landscape of chemical synthesis and drug development, a comprehensive understanding of a reaction's progress is paramount. This guide provides an in-depth exploration of how spectroscopic techniques can be leverag...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, a comprehensive understanding of a reaction's progress is paramount. This guide provides an in-depth exploration of how spectroscopic techniques can be leveraged to meticulously track the transformation of a starting material, through its transient intermediates, to the final product. By moving beyond a simple checklist of procedures, we will delve into the rationale behind the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in unison. This multi-faceted approach provides a holistic view of the chemical changes occurring, ensuring both the identity and purity of the desired compound.

This guide is structured to provide not only the theoretical underpinnings of these powerful analytical techniques but also a practical framework for their application. We will utilize the well-known Fischer esterification of acetic acid with ethanol to form ethyl acetate as a case study to illustrate these principles in action.

The Spectroscopic Toolkit for Reaction Monitoring

The judicious selection of spectroscopic methods is crucial for a detailed analysis of a chemical reaction. Each technique offers a unique window into the molecular world, and their combined application provides a robust and cross-validated dataset.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of specific nuclei, such as protons (¹H NMR) and carbon-13 (¹³C NMR). For reaction monitoring, NMR allows for the direct observation and quantification of reactants, intermediates, and products in the reaction mixture over time, providing invaluable kinetic data.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a compound.[4] In the context of reaction monitoring, the disappearance of characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the product can be tracked.[3]

  • Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] It is an indispensable tool in drug discovery and development for determining the molecular weight of compounds and elucidating their structure through fragmentation patterns.[6][7] For reaction analysis, MS can confirm the formation of the desired product and detect the presence of intermediates and byproducts, even at very low concentrations.[8]

Case Study: The Fischer Esterification of Acetic Acid and Ethanol

To illustrate the comparative spectroscopic analysis, we will examine the acid-catalyzed Fischer esterification of acetic acid and ethanol to produce ethyl acetate and water. This reaction proceeds through a key tetrahedral intermediate.[9][10]

Reaction Scheme:

CH₃COOH + CH₃CH₂OH ⇌ CH₃COOCH₂CH₃ + H₂O (Acetic Acid) + (Ethanol) ⇌ (Ethyl Acetate) + (Water)

Spectroscopic Signatures of the Reaction Components

A thorough analysis requires understanding the distinct spectroscopic features of each molecule involved in the reaction.

Table 1: Key Spectroscopic Data for Starting Materials and Final Product

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
Acetic Acid ~2.1 (s, 3H, -CH₃), ~11.5 (br s, 1H, -COOH)[10][11]~21 (-CH₃), ~178 (-COOH)2500-3300 (broad, O-H), 1700-1725 (strong, C=O)[12]60 (M⁺), 45, 43[13][14]
Ethanol ~1.2 (t, 3H, -CH₃), ~3.6 (q, 2H, -CH₂-), ~2.6 (br s, 1H, -OH)[5][15][16]~18 (-CH₃), ~58 (-CH₂-)[17]3200-3600 (broad, O-H), 1050-1150 (C-O)[2][18]46 (M⁺), 45, 31[19][20]
Ethyl Acetate ~1.25 (t, 3H, -OCH₂CH₃), ~2.05 (s, 3H, CH₃CO-), ~4.1 (q, 2H, -OCH₂CH₃)[7][21]~14 (-OCH₂CH₃), ~21 (CH₃CO-), ~61 (-OCH₂-), ~171 (C=O)1735-1750 (strong, C=O), 1240 (C-O)[3][9][22]88 (M⁺), 73, 43[1]
The Elusive Intermediate: Spectroscopic Characterization

The tetrahedral intermediate is a transient species and is therefore challenging to observe directly under normal reaction conditions.[23][24] However, its existence can be inferred, and its spectroscopic properties can be predicted or, in some cases, detected using advanced techniques like rapid-injection NMR or specialized mass spectrometry methods.[11][25]

Expected Spectroscopic Features of the Tetrahedral Intermediate:

  • ¹H NMR: The appearance of new signals corresponding to the hydroxyl protons of the tetrahedral structure. The chemical shifts of the original methyl and ethyl protons would also be expected to shift due to the change in their electronic environment.

  • ¹³C NMR: A key indicator would be the disappearance of the carbonyl carbon signal of acetic acid (around 178 ppm) and the appearance of a new signal for the sp³-hybridized carbon of the tetrahedral intermediate, expected to be at a significantly lower chemical shift.

  • IR Spectroscopy: The most significant change would be the disappearance of the strong C=O stretching vibration of acetic acid. The spectrum would be dominated by broad O-H stretching bands.

  • Mass Spectrometry: Under gentle ionization conditions, it might be possible to detect the protonated molecular ion of the tetrahedral intermediate. Fragmentation would likely involve the loss of water.[11]

Experimental Workflow for Spectroscopic Reaction Monitoring

A robust protocol is essential for obtaining reliable and reproducible data. The following workflow outlines the key steps for monitoring the Fischer esterification reaction.

Caption: Workflow for Spectroscopic Monitoring of a Chemical Reaction.

Detailed Experimental Protocols

Protocol 1: In-situ ¹H NMR Reaction Monitoring

This protocol allows for the continuous monitoring of the reaction within the NMR spectrometer.

  • Sample Preparation: In an NMR tube, combine acetic acid (1 mmol), ethanol (1.2 mmol), and a deuterated solvent such as CDCl₃ (0.5 mL).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials.

  • Initiate Reaction: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the NMR tube, cap it, and gently mix.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 60 °C).

  • Time-course Measurement: Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[2]

  • Data Analysis: Process the spectra and integrate the characteristic peaks for the starting materials and the product to determine their relative concentrations over time.

Protocol 2: ATR-FTIR Analysis of Reaction Aliquots

This protocol is suitable for rapid analysis of the functional group transformations.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Initial Spectrum: Place a small drop of the initial reaction mixture (before adding the catalyst) onto the ATR crystal and acquire the spectrum.

  • Reaction Monitoring: At specified time points after initiating the reaction, withdraw a small aliquot and place it directly onto the ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum. Ensure the crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) between measurements.[26]

  • Spectral Comparison: Overlay the spectra to observe the decrease in the broad O-H band of the carboxylic acid and the increase in the C=O ester band.

Protocol 3: Mass Spectrometry Analysis of Reaction Completion

This protocol is used to confirm the molecular weight of the final product.

  • Sample Preparation: At the end of the reaction, take an aliquot of the reaction mixture and dilute it significantly with a suitable solvent (e.g., methanol).

  • Instrument Setup: Set up the mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the diluted sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Look for the molecular ion peak corresponding to ethyl acetate (m/z 88) and its characteristic fragment ions.

Interpreting the Spectroscopic Journey

By comparing the spectra obtained at different time points, a clear narrative of the chemical transformation emerges.

  • ¹H NMR: The initial spectrum will show the characteristic signals for acetic acid and ethanol. As the reaction progresses, the quartet and triplet of the ethyl group in ethanol will decrease in intensity, while a new quartet and triplet for the ethyl group in ethyl acetate will appear at different chemical shifts.[7][15] Similarly, the singlet for the methyl group of acetic acid will diminish as the singlet for the acetyl group of the ester grows.[11] The broad signal for the carboxylic acid proton will also decrease.

  • FTIR: The initial spectrum will be dominated by the very broad O-H stretch of the hydrogen-bonded acetic acid and the O-H stretch of ethanol.[6][12] As the reaction proceeds, the intensity of these O-H bands will decrease, and a strong, sharp peak around 1740 cm⁻¹ corresponding to the C=O stretch of the ester will emerge and intensify.[3][22] The broadness of the initial O-H band is a key indicator of the carboxylic acid starting material.

  • Mass Spectrometry: Analysis of the final reaction mixture should show a prominent peak at m/z 88, confirming the formation of ethyl acetate. The absence or very low intensity of peaks at m/z 60 (acetic acid) and 46 (ethanol) would indicate a high conversion to the product.

Conclusion

The synergistic use of NMR, FTIR, and Mass Spectrometry provides a comprehensive and self-validating framework for the analysis of chemical reactions. This guide has demonstrated how these techniques can be applied to follow the Fischer esterification of acetic acid and ethanol, from the distinct signatures of the starting materials to the confirmation of the final product, while also considering the transient nature of the tetrahedral intermediate. By understanding the principles behind each technique and following robust experimental protocols, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, purity, and control.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of ethanol.
  • YouTube. (2021, September 3).
  • Wolfram Demonstrations Project. (n.d.). Nuclear Magnetic Resonance Spectrum of Ethanol.
  • Foley, D., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 284-298.
  • Quantum-resonance. (2025, June 10). NMR spectrum of ethanol.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol.
  • Chemistry LibreTexts. (2021, October 24). 2.4: Functional Groups.
  • Homework.Study.com. (n.d.).
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol.
  • ChemTube3D. (n.d.).
  • UCLA Chemistry. (n.d.). IR: alcohols.
  • Proprep. (n.d.). What are the distinguishing features of the ethyl acetate IR spectrum, and how do they reflect its functional groups?
  • Homework.Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3)
  • ResearchGate. (n.d.). NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz)
  • MDPI. (2020).
  • ResearchGate. (n.d.). The 1 H-NMR spectrum of ethanol.
  • ChemicalBook. (n.d.). Acetic acid(64-19-7) 1H NMR spectrum.
  • RSC Publishing. (n.d.). Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • ChemicalBook. (n.d.). Acetic acid(64-19-7) MS spectrum.
  • University of Tartu. (n.d.).
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  • Drawell. (2025, April 2).
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  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2024, May 26).
  • ResearchGate. (n.d.).
  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • NIST WebBook. (n.d.).
  • YouTube. (2020, July 27). NMR spectrum of acetic acid.
  • ChemicalBook. (n.d.).
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  • ChemicalBook. (n.d.).
  • Doc Brown's Chemistry. (n.d.).
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  • PubChem. (n.d.). Acetic Acid.
  • Restek. (n.d.). Acetic acid - EZGC & EZLC Online Software Suite.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate. As a chlorinated, sulfur-containing heterocyclic aromatic compound, this...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate. As a chlorinated, sulfur-containing heterocyclic aromatic compound, this substance requires specialized handling and disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principles of Disposal: Hazard Identification and Waste Philosophy

The fundamental principle for disposing of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is its classification as a halogenated organic compound .[1] Halogenated wastes are toxic, often non-biodegradable, and can generate hazardous byproducts if not treated correctly.[1][2] Therefore, conventional disposal methods such as drain disposal or mixing with non-hazardous waste are strictly prohibited.[3]

The primary and most effective disposal method is high-temperature incineration at a licensed chemical destruction facility equipped with flue gas scrubbing technology.[2][4][5]

1.1. Inferred Hazard Profile

Hazard CategoryInferred RiskRationale & Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.[6][7]Benzothiophene derivatives and similar aminothiophene carboxylates are often classified with this warning.[6][7]
Skin Corrosion/Irritation Causes skin irritation.[7][8][9][10]A common hazard for aminothiophene and benzothiophene compounds.[7][8][9][10][11]
Eye Damage/Irritation Causes serious eye irritation.[7][8][9][10]Consistent with data for related chemical structures.[7][8][10][11][12]
Respiratory Irritation May cause respiratory irritation.[7][9][10]Inhalation of dust or aerosols should be avoided.[5][6][7][9][10]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[6]Chlorinated organic compounds can persist in the environment.[1][2]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins in the laboratory. Adherence to correct handling and segregation procedures is paramount to ensure safety and regulatory compliance.

2.1. Required Personal Protective Equipment (PPE)

Personnel handling the compound for disposal must wear appropriate PPE to prevent exposure.

PPE CategorySpecificationJustification
Hand Protection Fluoroelastomer (Viton®) or heavy-duty Butyl rubber gloves.[13][14]These materials offer excellent resistance to chlorinated and aromatic solvents.[13][14][15] Nitrile gloves may be used for splash protection but have limited breakthrough times with such compounds.[13][16]
Eye Protection Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects against splashes and airborne particles of the compound.
Body Protection Chemical-resistant lab coat or apron.[6]Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.[6][17]Avoids inhalation of dusts or aerosols.

2.2. Waste Segregation Protocol

This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions, contaminate entire waste streams, and significantly increase disposal costs.

  • Designate a "Halogenated Organic Waste" Stream: All waste containing Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate must be collected in a container specifically designated for halogenated solvents and solids.[18]

  • Do NOT Mix: Never mix halogenated waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[18] Mixing these streams makes the entire volume unsuitable for solvent recovery and necessitates more expensive disposal methods.[18]

  • Containerization: Use a suitable, clearly labeled, and sealable container provided by your institution's Environmental Health and Safety (EHS) department.[3] Ensure the container is compatible with the chemical.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate," and any other components present.[3]

The Disposal Pathway: From Laboratory to Destruction

The journey of the chemical waste from the lab bench to its final destruction involves several coordinated steps, culminating in a highly controlled technological process.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_facility Waste Management Facility A Waste Generation (Solid Residue, Contaminated Materials) B Step 1: Segregation (Isolate as Halogenated Waste) A->B Critical Control Point C Step 2: Containerization (Use Designated, Sealed Container) B->C D Step 3: Labeling (Identify Contents and Hazards) C->D E Step 4: Transfer to EHS/ Licensed Waste Handler D->E Scheduled Pickup F Step 5: High-Temperature Incineration (>1100°C for Halogenated Organics) E->F G Step 6: Flue Gas Treatment (Scrubbing of HCl, SOx, NOx) F->G Decomposition H Final Output (CO₂, N₂, H₂O, Neutralized Salts) G->H Neutralization & Cleaning

Caption: Disposal workflow for halogenated organic compounds.

Step-by-Step Methodology

  • Initial Collection: Collect all materials contaminated with the compound, including residual solids, disposable labware, and contaminated spill absorbents.

  • Segregation: Place these materials directly into the designated "Halogenated Organic Waste" container.

  • Decontamination: Decontaminate non-disposable glassware by rinsing with a minimal amount of a suitable organic solvent (e.g., acetone). The resulting rinsate must also be disposed of as halogenated waste.

  • Secure Storage: Keep the waste container sealed and in a designated, well-ventilated secondary containment area while awaiting pickup.

  • Professional Disposal: Arrange for the disposal of the waste through your institution's EHS office, which will contract with a licensed hazardous waste disposal company.[8][19]

  • Technological Destruction: The licensed facility will employ a process of high-temperature incineration.[5] For chlorinated organics, this process involves:

    • Combustion: The material is burned at temperatures often exceeding 1100°C to ensure complete destruction.[20][21] This breaks down the complex organic molecule into simpler gaseous byproducts, including carbon dioxide, nitrogen, hydrogen chloride (HCl), and sulfur oxides (SOx).[2][8][17]

    • Gas Scrubbing: The resulting flue gases are passed through scrubbers, which are aqueous systems (often caustic) that neutralize the acidic gases like HCl and SOx, preventing their release into the atmosphere.[2][21][22]

Emergency Procedures: Spill Management

In the event of an accidental spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5][6]

  • Wear Full PPE: Do not attempt to clean a spill without the appropriate PPE as outlined in section 2.1.

  • Containment: Prevent the spill from spreading or entering drains.[5][6]

  • Absorption: Cover the spill with a non-combustible, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[5][6]

  • Disposal: The collected spill cleanup material must be disposed of as halogenated organic waste.

  • Decontamination: Clean the spill area thoroughly.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and environmentally responsible disposal of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • Understanding the Composition of Chemical Resistant Gloves. (2025, December 16). HeighTech Safety.
  • Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety, North Safety Products.
  • Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco.
  • Perspective on halogenated organic compounds. (2023, November 2). National Institutes of Health (NIH).
  • Benzo[b]thiophene SDS. (n.d.). ECHEMI.
  • Incineration. (n.d.). Zero Waste Europe.
  • SAFETY DATA SHEET - Methyl 3-aminothiophene-2-carboxylate. (n.d.). Fisher Scientific.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPIS.
  • Gloves - Tables of Properties and Resistances. (n.d.).
  • ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE Safety Data Sheets. (n.d.). Echemi.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • SAFETY DATA SHEET - Ethyl 4-aminobenzoate. (2025, November 6). MilliporeSigma.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety.
  • SAFETY DATA SHEET - Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet - Thiophene-2-carboxaldehyde. (n.d.). CDH Fine Chemical.
  • Substance Information - Methyl 2-amino-3-thenoate. (2023, June 9). European Chemicals Agency (ECHA).
  • SAFETY DATA SHEET - 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one. (n.d.). Fisher Scientific.
  • Procedure for disposing of hazardous waste. (n.d.). MIT Environmental Health & Safety.
  • Ethyl 2-amino-1-benzothiophene-3-carboxylate. (n.d.). PubChem.
  • Ethyl 2-aminothiophene-3-carboxylate. (n.d.). PubChem.

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Handling

Personal protective equipment for handling Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Topic: Personal Protective Equipment & Operational Safety for Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate[1][2][3][4] Executive Safety Assessment As Senior Application Scientists, we do not treat chemical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate[1][2][3][4]

Executive Safety Assessment

As Senior Application Scientists, we do not treat chemical intermediates as mere commodities; we treat them as bioactive precursors. Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a polyfunctionalized scaffold often employed in the synthesis of kinase inhibitors and pharmaceutical agents.

Its structure contains three distinct risk vectors:

  • The Benzothiophene Core: A lipophilic aromatic system capable of rapid cell membrane permeation.

  • The 3-Amino Group: A nitrogenous moiety that increases the potential for skin sensitization and oxidative reactivity.

  • The 4-Chloro Substituent: Defines the waste stream as halogenated , requiring segregation from standard organic waste to prevent regulatory non-compliance and potential incinerator corrosion issues.

Operational Stance: Treat this compound as a high-potency irritant and potential sensitizer . While Safety Data Sheets (SDS) often classify it generically as "Irritant (Category 2)," the combination of an aniline-like amine and a halogenated core warrants handling procedures closer to GHS Category 3 (Acute Toxicity) to ensure long-term researcher safety.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. We employ a "Swiss Cheese" model where multiple layers of protection cover the potential failure points of the layer before it.

Zone of Protection Required Equipment Technical Specification & Logic
Respiratory Engineering Control (Primary) Certified Chemical Fume Hood. Logic: Solid powders are "flighty." Electrostatic forces can disperse micro-particles into the breathing zone during weighing.
Respiratory PPE (Secondary) N95 or P100 Respirator (if hood work is impossible). Note: Surgical masks offer zero protection against chemical dust.
Dermal (Hands) Double Nitrile Gloves Outer: Standard 4-5 mil nitrile. Inner: 4 mil nitrile (contrasting color preferred). Logic: Halogenated aromatics can permeate thin nitrile in <15 mins if dissolved in organic solvents. Double gloving provides a "breakthrough buffer."
Ocular Chemical Splash Goggles ANSI Z87.1 Impact + Splash. Logic: Safety glasses leave gaps. Fine powder can drift around lenses and react with ocular moisture to form corrosive micro-environments.
Body Tyvek® Sleeves or Lab Coat High-neck, wrist-fitted. Logic: The "Amino" group can stain and sensitize skin at the wrist gap between glove and coat.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the most common failure mode: Cross-contamination during doffing (removal).

Phase A: Pre-Operational Engineering Check
  • Airflow Verification: Verify fume hood face velocity is between 80–100 fpm (feet per minute).

  • Static Neutralization: If the powder appears "sticky" or static-charged inside the vial, use an anti-static gun or ionizing bar. Causality: Static discharge can cause powder to "jump" out of spatulas, contaminating the benchtop.

Phase B: Handling & Transfer
  • The "Dirty Hand / Clean Hand" Rule:

    • Left Hand (Dirty): Manipulates the reagent bottle and spatula.

    • Right Hand (Clean): Touches only the balance door, pen, and notebook.

    • Why? This prevents trace amounts of the benzothiophene from migrating to door handles and keyboards outside the lab.

  • Solvent Caution: If dissolving the solid, be aware that Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is soluble in DMSO and Dichloromethane (DCM).

    • Critical: Once dissolved in DCM, the permeation rate through nitrile gloves increases exponentially. Change outer gloves immediately upon any splash.

Phase C: Decontamination & Disposal
  • Solid Waste: Weighing boats and contaminated paper towels go into Solid Hazardous Waste .

  • Liquid Waste: All mother liquors and rinses must go to the Halogenated Organic Waste stream.

    • Warning: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste). The amino group can undergo exothermic oxidation.

  • Surface Decon: Wipe the balance area with a detergent solution (e.g., Alconox) followed by an ethanol rinse. Logic: Ethanol alone often spreads lipophilic powders; detergent lifts them.

Visualization: Safety Logic & Workflow

Figure 1: The Hierarchy of Controls for Benzothiophenes

This diagram illustrates why we prioritize the Fume Hood over the N95 mask.

Hierarchy Elimination ELIMINATION (Not possible: Reagent required) Engineering ENGINEERING CONTROLS (Fume Hood / Static Control) *Primary Defense* Elimination->Engineering If unavoidable Admin ADMINISTRATIVE (SOPs / Training) Engineering->Admin PPE PPE (Gloves / Goggles / N95) *Last Line of Defense* Admin->PPE

Caption: Effective safety relies on Engineering Controls (Green) to contain the hazard, using PPE (Blue) only as a fail-safe buffer.

Figure 2: The "Zero-Exposure" Handling Workflow

Follow this logic path to ensure safe handling and disposal.

Workflow Start START: Reagent Retrieval Check Check Hood Airflow & Glove Integrity Start->Check Weigh Weighing/Transfer (Inside Hood) Check->Weigh SpillQ Did a Spill Occur? Weigh->SpillQ Clean Dry Sweep (No Dust) + Wet Wipe SpillQ->Clean YES Dissolve Reaction/Dissolution SpillQ->Dissolve NO Disposal DISPOSAL: Halogenated Waste Stream Clean->Disposal Dissolve->Disposal Doff Doff Gloves (Inside Out) Disposal->Doff

Caption: Operational workflow emphasizing the critical decision point at "Spill Occurrence" and the mandatory Halogenated Waste endpoint.

Emergency Response: "What If?"

  • Scenario: You drop the vial, and fine yellow powder disperses on the floor.

    • Immediate Action: Evacuate the immediate area for 5 minutes to let aerosols settle.

    • Cleanup: Do not use a broom (creates dust). Use a HEPA vacuum if available, or cover with wet paper towels to dampen the powder before scooping.

  • Scenario: Eye Contact.

    • Action: Flush for 15 full minutes . The amino-ester functionality can adhere to corneal tissue; a quick rinse is insufficient.

References & Authority

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate analogs. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132).[4][5][6] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Generators: Managing Halogenated Organic Waste. Retrieved from

  • National Institutes of Health (NIH). (2025). Guidelines for Personal Protective Equipment in Laboratories.[3][6] Retrieved from

Sources

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